4-Tetrahydropyranyloxy-butan-2-one
Description
Properties
IUPAC Name |
4-(oxan-2-yloxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(10)5-7-12-9-4-2-3-6-11-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWUFEFCJOTYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415650 | |
| Record name | 4-[(Oxan-2-yl)oxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20705-59-3 | |
| Record name | 4-[(Oxan-2-yl)oxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Dissolution Landscape: A Technical Guide to the Solubility Profile of 4-Tetrahydropyranyloxy-butan-2-one in Organic Solvents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the solubility profile of 4-Tetrahydropyranyloxy-butan-2-one, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, and formulation development. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical principles governing its solubility, provides a robust experimental protocol for its determination, and presents a predicted solubility profile in a range of common organic solvents.
The Crucial Role of Solubility in the Application of 4-Tetrahydropyranyloxy-butan-2-one
4-Tetrahydropyranyloxy-butan-2-one, with its protected hydroxyl group and a ketone functionality, presents a unique set of physicochemical properties. Its solubility behavior dictates the choice of reaction media, influencing reaction rates and yields. In downstream processing, knowledge of its solubility is critical for developing efficient extraction, crystallization, and chromatographic purification methods. For drug development professionals, understanding the solubility of this and related molecules is a cornerstone of pre-formulation studies, impacting bioavailability and the ultimate efficacy of a therapeutic agent.
Theoretical Framework: The Energetics of Dissolution
The solubility of a solid solute in a liquid solvent is governed by a delicate interplay of intermolecular forces and the overall thermodynamics of the dissolution process. The principle of "like dissolves like" serves as a fundamental guideline; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] This is a reflection of the change in Gibbs free energy (ΔG) during dissolution, which is a function of both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).[2][3][4]
For 4-Tetrahydropyranyloxy-butan-2-one, the presence of a ketone group and ether linkages introduces polarity and the capacity for hydrogen bonding with protic solvents. The tetrahydropyranyl (THP) group, while containing an ether oxygen, also adds significant non-polar, aliphatic character to the molecule. This dual nature suggests a nuanced solubility profile, with miscibility in a range of solvents.
The dissolution process can be conceptually broken down into three steps:
-
Breaking of solute-solute interactions in the crystal lattice (endothermic).
-
Breaking of solvent-solvent interactions to create a cavity for the solute (endothermic).
-
Formation of solute-solvent interactions (exothermic).
The overall enthalpy of solution (ΔH_soln) is the sum of the enthalpy changes of these three steps. A negative or small positive ΔH_soln, coupled with an increase in entropy from the solid to the dissolved state, favors dissolution.
Experimental Determination of Solubility: The Shake-Flask Method
To empirically determine the solubility of 4-Tetrahydropyranyloxy-butan-2-one, the shake-flask method is a reliable and widely accepted technique.[5][6][7][8][9] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, after which the concentration of the dissolved solute in the supernatant is quantified.
Detailed Step-by-Step Protocol
1. Materials and Equipment:
-
4-Tetrahydropyranyloxy-butan-2-one (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.
2. Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-Tetrahydropyranyloxy-butan-2-one into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to shake for a predetermined time to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium by taking samples at various time points.
3. Sample Collection and Preparation:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the supernatant from the solid, either centrifuge the vials at a high speed or allow them to stand undisturbed.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility readings.
4. Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of 4-Tetrahydropyranyloxy-butan-2-one of known concentrations in the same solvent.
-
Analyze both the filtered supernatant (sample) and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of 4-Tetrahydropyranyloxy-butan-2-one in the sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
5. Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Report the temperature at which the solubility was determined.
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Predicted Solubility Profile of 4-Tetrahydropyranyloxy-butan-2-one
In the absence of direct experimental data, a predicted solubility profile can be constructed based on the structural features of 4-Tetrahydropyranyloxy-butan-2-one and the known solubility of analogous compounds. The molecule possesses a moderately polar ketone group and an ether linkage within the THP ring, alongside a significant non-polar hydrocarbon backbone.
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor to the ketone and ether oxygens of the solute. The small alkyl group of methanol makes it a very polar solvent, capable of solvating the polar functionalities of the solute effectively. |
| Ethanol | High | Similar to methanol, ethanol can engage in hydrogen bonding. Its slightly larger alkyl group may slightly decrease its solvating power for the polar parts compared to methanol, but it will still be a very good solvent. | |
| Polar Aprotic | Acetone | Very High / Miscible | Acetone has a similar ketone functionality and is a strong dipole-dipole interactor. Given the structural similarities and the principle of "like dissolves like," high solubility to the point of miscibility is expected.[6][10][11] |
| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent with a strong dipole moment. It should be a good solvent for the polar parts of the molecule, though less effective at hydrogen bonding than protic solvents. | |
| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent with a large dipole moment, making it an excellent solvent for a wide range of organic compounds, including those with moderate polarity. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is another highly polar aprotic solvent known for its exceptional solvating power for a broad spectrum of solutes. | |
| Non-Polar | Hexane | Low | The significant polarity introduced by the ketone and ether groups will limit solubility in a purely non-polar aliphatic solvent like hexane. The non-polar interactions between hexane and the solute's hydrocarbon portions will be insufficient to overcome the strong solute-solute interactions. |
| Toluene | Moderate | Toluene is a non-polar aromatic solvent. Its pi-system can induce dipoles and interact favorably with the polar parts of the solute to a greater extent than hexane, leading to moderate solubility. | |
| Ethers | Diethyl Ether | High | As an ether itself, diethyl ether will have favorable interactions with the THP ether portion of the solute. Its moderate polarity also allows it to solvate the ketone group effectively. |
| Tetrahydrofuran (THF) | Very High / Miscible | THF is a cyclic ether with good polarity, making it an excellent solvent for a wide range of organic molecules. It is expected to be an excellent solvent for 4-Tetrahydropyranyloxy-butan-2-one. |
Conclusion
The solubility of 4-Tetrahydropyranyloxy-butan-2-one is a critical parameter that influences its utility across various scientific disciplines. A thorough understanding of its solubility profile, grounded in both theoretical principles and empirical data, is essential for optimizing its use in synthesis, purification, and formulation. This guide provides a foundational understanding and a practical framework for researchers and scientists to confidently navigate the dissolution landscape of this important chemical intermediate.
References
-
Grokipedia. (n.d.). Dipropyl ether. Retrieved from [Link]
-
Wikipedia. (2023). Dibutyl ether. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Scent.vn. (n.d.). Dibutyl ether (CAS 142-96-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Sciencemadness Wiki. (2018). Diisopropyl ether. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hexanone. Retrieved from [Link]
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LookChem. (n.d.). Cas 107-87-9,2-Pentanone. Retrieved from [Link]
-
Solubility of Things. (n.d.). Hexan-3-one. Retrieved from [Link]
-
Agilent Technologies. (2019). 2-Pentanone - Safety Data Sheet. Retrieved from [Link]
-
NP-MRD. (2021). Showing NP-Card for 3-Hexanone (NP0000458). Retrieved from [Link]
-
Loba Chemie. (n.d.). DIBUTYL ETHER AR. Retrieved from [Link]
-
TradeIndia. (n.d.). 2-Pentanone Analytical Standard, Methyl Propyl Ketone at Best Price. Retrieved from [Link]
-
Grokipedia. (n.d.). Dibutyl ether. Retrieved from [Link]
-
OECD. (2006). SIAM 22, 18-21 April 2006 SIDS INITIAL ASSESSMENT PROFILE CAS No. 142-96-1 Chemical Name Dibutyl ether. Retrieved from [Link]
-
LookChem. (n.d.). 3-Hexanone (CAS 589-38-8): Global Supply & Tech Guide. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Hexanone (FDB008080). Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
ChemRxiv. (2022). BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... Retrieved from [Link]
-
MIT Open Access Articles. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
EBSCO. (n.d.). Ethers | Chemistry | Research Starters. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethers, Aliphatic. Retrieved from [Link]
-
IJLTET. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]
-
DiVA. (2016). (Solid + liquid) solubility of organic compounds in organic solvents : correlation and extrapolation. Retrieved from [Link]
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Technical Guide: Molecular Weight and Formula Analysis of 4-Tetrahydropyranyloxy-butan-2-one
Executive Summary
4-Tetrahydropyranyloxy-butan-2-one (CAS: 20705-59-3) is a critical protected intermediate in organic synthesis, specifically serving as a masked form of 4-hydroxy-2-butanone.[1] By protecting the hydroxyl group as a tetrahydropyranyl (THP) ether, researchers can perform reactions on the ketone moiety (such as Grignard additions or Wittig reactions) without interference from the acidic proton of the alcohol.
This guide provides a rigorous analytical framework for verifying the identity, purity, and stability of this compound. It addresses the specific challenges posed by the acetal linkage—namely, its sensitivity to acidic conditions and the generation of a chiral center at the acetal carbon, which results in a racemic mixture often complicating NMR interpretation.
Part 1: Structural Characterization & Theoretical Basis
Physicochemical Identity
The accurate characterization of this molecule relies on precise molecular weight determination and formula validation.
| Property | Value | Notes |
| IUPAC Name | 4-(Tetrahydro-2H-pyran-2-yloxy)butan-2-one | |
| CAS Number | 20705-59-3 | |
| Molecular Formula | ||
| Molecular Weight | 172.22 g/mol | Average mass |
| Exact Mass | 172.1099 Da | Monoisotopic mass (for HRMS) |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in DCM, THF, EtOAc | Immiscible with water (hydrolyzes in acidic water) |
Structural Logic & Fragmentation
The molecule consists of a 2-butanone backbone linked to a tetrahydropyran ring via an ether oxygen.
-
Core Backbone:
-
Protecting Group: Tetrahydropyranyl (THP) moiety.[2]
Mass Spectrometry Logic: In Electrospray Ionization (ESI) or Electron Impact (EI), the THP ether is the "weak link."
-
Parent Ion: Expect
at 173.12 or at 195.10 . -
Primary Fragmentation: The loss of the THP group is rapid. You will often see a neutral loss of dihydropyran (
, 84 Da) or the oxonium ion of the THP ring ( , m/z 85). -
Diagnostic Peak: The presence of the ketone fragment (
) at m/z 87 confirms the backbone.
Part 2: Synthesis Context & Impurity Profiling
Understanding the synthesis is required to anticipate impurities. This compound is synthesized by the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to 4-hydroxy-2-butanone .
Reaction:
Critical Impurities to Monitor:
-
Residual Starting Material: 4-hydroxy-2-butanone (Broad OH stretch in IR).
-
Polymerized DHP: Acid catalysts can cause DHP to self-polymerize, creating high-MW gums.
-
Hydrolysis Product: If the product is stored with traces of acid and moisture, it reverts to the alcohol.
Part 3: Analytical Protocols (The Core)
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm Elemental Formula (
Methodology:
-
Ionization: ESI (Positive Mode). Note: Avoid strong acid in the mobile phase (e.g., >0.1% Formic Acid) to prevent on-column deprotection.
-
Solvent: Methanol/Acetonitrile (50:50).
-
Reference Standard: Sodium Formate (for internal calibration).
Protocol Steps:
-
Dilute 1 mg of sample in 1 mL of MeOH (LC-MS grade).
-
Inject directly or via short column (C18).
-
Acceptance Criteria:
-
Observed Mass:
( ). -
Isotope Pattern: The
isotope peak (approx 10% intensity of M+1) must match the theoretical distribution for 9 carbons.
-
Nuclear Magnetic Resonance (NMR)
Objective: Verify connectivity and assess purity.
-
Instrument: 400 MHz or higher.[3]
-
Solvent:
(Chloroform-d).
Interpretation Guide (Expectations): The THP group introduces a chiral center at the C2 position of the pyran ring. Since the butanone chain is achiral, the product is a racemate. However, the protons on the THP ring are diastereotopic.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 4.55 - 4.65 | Triplet/dd | 1H | Acetal H (O-CH-O) on THP ring. Distinctive diagnostic peak. |
| 3.80 - 3.95 | Multiplet | 2H | |
| 3.45 - 3.60 | Multiplet | 2H | |
| 2.65 - 2.75 | Triplet | 2H | |
| 2.18 | Singlet | 3H | Methyl ketone ( |
| 1.50 - 1.90 | Multiplet | 6H | Remaining |
Self-Validating Check: Calculate the ratio of the Methyl Singlet (2.18 ppm, 3H) to the Acetal Proton (4.6 ppm, 1H). The ratio must be exactly 3:1 . Deviation indicates the presence of DHP polymer or free alcohol.
Infrared Spectroscopy (FT-IR)
Objective: Rapid functional group verification.
-
Sample Type: Neat oil (ATR).
-
Key Bands:
-
1715 cm⁻¹: Strong Carbonyl (C=O) stretch.
-
1035-1120 cm⁻¹: Strong Ether (C-O-C) stretches.
-
Absence of 3400 cm⁻¹: There should be NO broad OH stretch. Presence indicates hydrolysis or incomplete reaction.
-
Part 4: Stability & Handling Workflow
This compound is an acetal . Acetals are stable to base but labile to acid .
Storage Protocol:
-
Add Stabilizer: Traces of base (e.g.,
or Triethylamine) are often added to the storage vial to neutralize any adventitious acid. -
Temperature: Store at -20°C to prevent slow hydrolysis or oxidation.
-
Solvents: Do not store in acidic chloroform (
can become acidic over time; filter through basic alumina before NMR if the sample is old).
References
-
Pharmaffiliates. (n.d.). 4-Tetrahydropyranyloxy-butan-2-one Product Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 111509, 4-Hydroxy-2-butanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Tetrahydropyranyl Derivatives. General procedures for THP protection of alcohols. Retrieved from [Link]
Sources
Reactivity profile of ketone vs THP ether in 4-Tetrahydropyranyloxy-butan-2-one
Title: Orthogonal Reactivity Strategy: 4-(Tetrahydropyran-2-yloxy)butan-2-one as a Bifunctional Scaffold Subtitle: A Technical Guide to Chemoselective Manipulations in Drug Discovery Workflows
Executive Summary: The Bifunctional Divergence
In complex organic synthesis—particularly within polyketide and terpene structural modification—4-(tetrahydropyran-2-yloxy)butan-2-one (Compound 1 ) serves as a critical "masked" aldol equivalent. Its utility relies entirely on the orthogonal reactivity profile between its two functional termini:
-
The Methyl Ketone: An electrophilic, enolizable site susceptible to nucleophilic attack and reduction.
-
The THP Ether: An acetal-based alcohol protecting group, chemically inert to base/nucleophiles but highly labile to acid.[1]
This guide provides the operational framework to manipulate one site while preserving the other, ensuring high-yield transformations in drug development pipelines.
Structural Analysis & Electronic Properties
To master the reactivity of Compound 1 , one must understand the electronic disparity between the two ends of the carbon tether.
| Feature | Methyl Ketone Moiety | THP Ether Moiety |
| Hybridization | ||
| Primary Reactivity | Electrophile (LUMO: | Lewis Base (Lone pair donor) |
| Labile Condition | Reduction / Nucleophiles / Strong Base | Brønsted or Lewis Acids |
| Stable Condition | Aqueous Acid (Reversible hydration) | Bases / Hydrides / Organometallics |
| pKa ( | ~20 (Susceptible to deprotonation) | >45 (Inert to deprotonation) |
Expert Insight: The greatest risk with Compound 1 is not the destruction of the THP group, but the unintended enolization of the ketone. While THP is stable to the bases used for enolate generation (e.g., LDA, LiHMDS), the ketone itself is prone to self-aldol condensation if reaction temperatures are not strictly controlled (
Orthogonal Reactivity Map
The following decision tree illustrates the divergent pathways available for functionalizing Compound 1 .
Figure 1: Chemoselective divergence. Acid targets the THP ether; Nucleophiles target the Ketone.
The Ketone Vector: Nucleophilic Attack & Reduction
The THP ether acts as a "silent partner" during ketone manipulations. It withstands the high basicity of Grignard reagents and the hydridic character of reducing agents.
Mechanism of Stability
The THP ether is an acetal.[1] Acetals are stable to base because the alkoxy leaving group (
Protocol A: Chemoselective Grignard Addition
Objective: Convert ketone to tertiary alcohol without cleaving THP.
-
Preparation: Flame-dry a 2-neck round bottom flask under
atmosphere. -
Solvent: Dissolve Compound 1 (1.0 equiv) in anhydrous THF (0.5 M).
-
Note: Ether is also acceptable, but THF solubilizes the magnesium alkoxide intermediate better.
-
-
Addition: Cool to
. Add Grignard reagent (e.g., , 1.2 equiv) dropwise over 20 minutes.-
Why? Dropwise addition prevents localized heating which could trigger competitive aldol condensation.
-
-
Quench: Pour mixture into saturated aqueous
.-
Critical Step: The pH of sat.
is ~4.5-5.0. This is mild enough to quench the alkoxide without hydrolyzing the THP ether, provided the exposure time is short and temperature is low. Do not use HCl for quenching if you want to keep the THP.
-
-
Workup: Extract with EtOAc, dry over
.
The THP Vector: Acid-Mediated Deprotection[1]
To liberate the alcohol, we exploit the acetal's sensitivity to protonation. The challenge here is preventing the ketone from forming a ketal (if alcohol solvent is used) or polymerizing.
Mechanism: Oxocarbenium Ion Formation
The rate-determining step is the protonation of the exocyclic oxygen followed by the expulsion of the alcohol to form a cyclic oxocarbenium ion.
Figure 2: Acid-catalyzed hydrolysis pathway.
Protocol B: Mild Deprotection (PPTS Method)
Objective: Cleave THP without affecting the ketone or causing aldolization.
-
Reagents: Pyridinium p-toluenesulfonate (PPTS) is the gold standard. It is less acidic than pTsOH, minimizing side reactions.
-
Solvent: Ethanol or Methanol.[2]
-
Procedure:
-
Dissolve Compound 1 in EtOH (0.1 M).
-
Add PPTS (0.1 equiv).
-
Heat to
for 3-4 hours.
-
-
Validation: Monitor by TLC. The product (4-hydroxybutan-2-one) will be significantly more polar than the starting material.
-
Workup: Remove solvent in vacuo. Flash chromatography is usually required to separate the product from the dihydropyran byproducts.
Troubleshooting & Stability Matrix
The following table serves as a quick reference for reagent compatibility with Compound 1 .
| Reagent Class | Specific Reagent | Compatibility | Outcome |
| Hydride | Ketone Reactive | Reduction to alcohol; THP intact. | |
| Organometallic | Ketone Reactive | Addition to carbonyl; THP intact. | |
| Weak Acid | THP Reactive | Hydrolysis of THP; Ketone intact. | |
| Strong Acid | Destructive | THP cleavage + Risk of Ketone Aldol/Polymerization. | |
| Lewis Acid | Complex | Can cleave THP or promote Ketalization of ketone. | |
| Oxidant | Jones Reagent | Unstable | Acidic nature of Jones reagent cleaves THP. |
| Base | Ketone Reactive | Enolate formation. Warning: Risk of self-condensation. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive guide on THP stability and cleavage conditions).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[3][5] The Journal of Organic Chemistry, 42(23), 3772–3774. (Establishes PPTS as the superior catalyst for sensitive substrates).
-
Bernady, K. F., Floyd, M. B., Poletto, J. F., & Weiss, M. J. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium cuprate reagents. The Journal of Organic Chemistry, 44(9), 1438–1447. (Demonstrates THP stability during organometallic additions).
Sources
History and discovery of THP protection for 4-hydroxy-2-butanone
Title: Chemoselective Tetrahydropyranylation of 4-Hydroxy-2-Butanone: Historical Evolution and Advanced Protocol
Executive Summary
This technical guide details the protection of 4-hydroxy-2-butanone (4-H-2-B) using 3,4-dihydro-2H-pyran (DHP). While seemingly a standard transformation, this specific substrate presents a unique "Trojan Horse" challenge in organic synthesis: the equilibrium between its open-chain ketone form and its cyclic hemiacetal isomer. This guide traces the historical refinement of the method from the harsh acid catalysis of the 1940s to the mild, chemoselective protocols developed in the late 1970s, providing a robust, self-validating workflow for modern drug development.
Part 1: Historical Genesis & The "Ketone Problem"
The history of protecting 4-hydroxy-2-butanone is not defined by a single discovery of the molecule itself, but by the evolution of chemoselective catalysis .
The Woods-Parham Era (1947–1948)
The general utility of DHP as a protecting group was established by Woods and Kramer (1947) and refined by Parham and Anderson (1948) . Their early protocols utilized strong mineral acids (HCl, H₂SO₄) or anhydrous p-toluenesulfonic acid (p-TsOH) to drive the electrophilic addition of alcohols to the vinyl ether of DHP.
-
The Limitation: While effective for simple alcohols (e.g., ethanol, octanol), these harsh conditions were disastrous for functionalized ketones like 4-hydroxy-2-butanone. Strong acids catalyzed two competing pathways:
-
Aldol Condensation: The ketone moiety undergoes self-condensation.
-
Polymerization: DHP polymerizes rapidly in the presence of strong Brønsted acids.
-
The Grieco Optimization (1977)
The pivotal moment for protecting acid-sensitive substrates occurred in 1977. While working on prostaglandin synthesis, Miyashita, Yoshikoshi, and Grieco introduced Pyridinium p-toluenesulfonate (PPTS) . This weakly acidic catalyst was the "missing link" that allowed for the protection of alcohols in the presence of acid-sensitive ketones, effectively solving the stability issues associated with 4-hydroxy-2-butanone.
Part 2: Structural Dynamics & Mechanism
To master this reaction, one must understand the substrate's solution-phase behavior. 4-hydroxy-2-butanone exists in a dynamic equilibrium between its acyclic keto-alcohol form and a cyclic hemiacetal (2-methyl-tetrahydrofuran-2-ol).
Objective: THP protection traps the molecule in the acyclic form, preventing cyclization and masking the hydroxyl group from Grignard or hydride reagents.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the acid-catalyzed mechanism, highlighting the formation of the oxocarbenium intermediate and the creation of the new chiral center at the acetal carbon.
Caption: Electrophilic addition mechanism. The acid catalyst generates the reactive oxocarbenium ion, which is intercepted by the hydroxyl group of 4-hydroxy-2-butanone.
Part 3: Advanced Experimental Protocol
Methodology: The Grieco Protocol (PPTS-Catalyzed). Rationale: PPTS provides a pH buffer (~4.5 in ethanol), sufficiently acidic to activate DHP but too weak to trigger aldol condensation of the ketone.
Reagents & Materials
| Reagent | Equiv. | Role | Critical Quality Attribute |
| 4-Hydroxy-2-butanone | 1.0 | Substrate | Must be dry; water competes for DHP. |
| 3,4-Dihydro-2H-pyran (DHP) | 1.2–1.5 | Reagent | Distill before use to remove stabilizers if older than 6 months. |
| PPTS | 0.1 | Catalyst | Recrystallize if brown/sticky (should be white crystals). |
| Dichloromethane (DCM) | Solvent | 0.5 M | Anhydrous. |
Step-by-Step Workflow
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add a magnetic stir bar.[1]
-
Solvation: Dissolve 4-hydroxy-2-butanone (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Catalyst Addition: Add PPTS (0.1 equiv) in one portion. Stir for 5 minutes at Room Temperature (RT).
-
Note: Unlike p-TsOH, PPTS does not require 0°C cooling for this substrate.
-
-
Reagent Addition: Add DHP (1.2 equiv) dropwise via syringe over 10 minutes.
-
Why: Slow addition prevents localized high concentrations of DHP, reducing oligomerization risk.
-
-
Monitoring: Stir at RT for 3–4 hours. Monitor via TLC (Silica; 20% EtOAc/Hexanes).
-
Stain: Use p-Anisaldehyde stain. The product (acetal) will appear as a distinct spot, often less polar than the starting alcohol.
-
-
Quench: Dilute with Et₂O (equal volume to reaction). Wash with half-saturated brine (to remove catalyst).
-
Crucial Step: Do not use strong base (NaOH) to quench if you plan to use the ketone immediately, as residual base can induce enolization. Bicarbonate is safer.
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).
-
Add 1% Triethylamine to the eluent to buffer the silica gel and prevent on-column deprotection.
-
Part 4: Data Interpretation & Troubleshooting
Stereochemical Complexity
Although 4-hydroxy-2-butanone is achiral, the formation of the THP ether creates a new stereocenter at the anomeric carbon (C2 of the pyran ring).
-
Result: The product is a racemic mixture (pair of enantiomers).
-
NMR Impact: You will not see diastereomeric splitting in the NMR signals because the substrate has no pre-existing chiral centers. If you were protecting a chiral alcohol (e.g., 3-hydroxy-2-butanone), you would see complex doubling of peaks.
Stability Profile
| Condition | Stability | Notes |
| Basic (NaOH, KOH) | High | Stable to hydrolytic cleavage. |
| Grignard / Organolithium | High | Excellent masking group for nucleophilic addition to the ketone. |
| Oxidation (Jones, PCC) | High | Stable, provided no strong acid is generated. |
| Acid (HCl, AcOH) | Low | Cleaves rapidly. Used for deprotection.[2][3][4][5][6][7] |
| Lewis Acid (BF₃·OEt₂) | Moderate | Can exchange or cleave; requires care. |
Troubleshooting Guide
-
Problem: Reaction stalled at 80% conversion.
-
Cause: Trace water in the solvent is hydrolyzing the oxocarbenium ion back to the hemiacetal.
-
Fix: Add activated 4Å molecular sieves to the reaction mixture.
-
-
Problem: Product decomposes on Silica column.
-
Cause: Silica gel is slightly acidic.
-
Fix: Pre-wash the column with 1% Triethylamine/Hexanes or use neutral alumina.
-
Part 5: Workflow Visualization
Caption: Optimized operational workflow for the synthesis of 4-(tetrahydro-2H-pyran-2-yloxy)butan-2-one.
References
-
Woods, G. F., & Kramer, D. N. (1947). Dihydropyran.[1][2][3][4][5][6][8][9] Journal of the American Chemical Society, 69(9), 2246. Link
- Foundational text on the synthesis and reactivity of dihydropyran.
-
Parham, W. E., & Anderson, E. L. (1948).[10] The Protection of Hydroxyl Groups. Journal of the American Chemical Society, 70(12), 4187–4189. Link
- Established THP as a removable protecting group.
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][5] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[3][6][11] The Journal of Organic Chemistry, 42(23), 3772–3774. Link
- The definitive reference for using PPTS to protect acid-sensitive substr
-
Bernady, K. F., Floyd, M. B., Poletto, J. F., & Weiss, M. J. (1979). Prostaglandins and congeners.[12] 20. Synthesis of prostaglandins via conjugate addition of lithium cuprate reagents. The Journal of Organic Chemistry, 44(9), 1438–1447. Link
- Demonstrates the stability of THP ethers during organometallic additions to ketones.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total synthesis of racemic 12-methylprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Scalable Synthesis of 4-Tetrahydropyranyloxy-butan-2-one: A Comprehensive Guide for Industrial and Research Applications
Introduction
4-Tetrahydropyranyloxy-butan-2-one is a key building block in the synthesis of various high-value chemicals, including pharmaceuticals and fragrance components. Its structure, featuring a protected hydroxyl group and a ketone, makes it a versatile intermediate for a range of chemical transformations. This guide provides a detailed overview of scalable and efficient synthetic protocols for the preparation of 4-tetrahydropyranyloxy-butan-2-one, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The focus is on robust methodologies that are amenable to large-scale production, emphasizing safety, efficiency, and economic viability.
The synthesis of this target molecule fundamentally involves two key transformations: the formation of the parent alcohol, 4-hydroxybutan-2-one, and its subsequent protection with a tetrahydropyranyl (THP) group. Each of these steps presents unique challenges and opportunities for optimization, which will be discussed in detail.
Strategic Approaches to Synthesis
The overall synthetic strategy for 4-tetrahydropyranyloxy-butan-2-one can be visualized as a two-stage process. The initial and often most critical step is the efficient synthesis of the precursor, 4-hydroxybutan-2-one. Following this, the protection of the hydroxyl group as a THP ether is performed.
Caption: Overall synthetic strategy for 4-Tetrahydropyranyloxy-butan-2-one.
Part 1: Scalable Synthesis of 4-Hydroxybutan-2-one
The industrial production of 4-hydroxybutan-2-one, a crucial pharmaceutical intermediate, has evolved from traditional methods to more efficient and environmentally benign processes.
Traditional Aldol Condensation Route
The classical approach involves the aldol condensation of formaldehyde and acetone in a dilute alkaline solution.[1] However, this method suffers from several drawbacks that limit its scalability and sustainability. A significant excess of acetone is required, leading to low atom economy.[1] Furthermore, the reaction is often plagued by the self-polymerization of formaldehyde and the formation of butenone as a by-product during distillation, which complicates purification and reduces the overall yield.[1] The generation of large volumes of alkaline wastewater also presents a significant environmental concern.[1]
Modern Oxidation of 1,3-Butanediol
A more contemporary and scalable method involves the selective oxidation of 1,3-butanediol. This approach offers several advantages, including higher product purity, simpler post-reaction treatment, and reduced environmental impact as the primary by-product is water.[1][2]
A patented method describes the use of hydrogen peroxide as the oxidant in the presence of a tungstate catalyst.[2] The reaction is carried out under normal pressure, and a water-carrying agent like a cycloalkane or n-alkane is used to facilitate the removal of water, driving the reaction to completion.[1][2] This process boasts high yields (86.4-87.13%) and exceptional product purity (99.75%-99.90%).[1]
Table 1: Comparison of Synthetic Routes for 4-Hydroxybutan-2-one
| Feature | Aldol Condensation | Oxidation of 1,3-Butanediol |
| Starting Materials | Formaldehyde, Acetone | 1,3-Butanediol, Hydrogen Peroxide |
| Key Reagents | Dilute alkali | Tungstate catalyst |
| Yield | Lower, variable | High (86-87%)[1] |
| Purity | ~75% before redistillation[1] | >99.75%[1] |
| By-products | Formaldehyde polymers, butenone[1] | Water[1][2] |
| Environmental Impact | High (alkaline wastewater)[1] | Low[1][2] |
| Scalability | Challenging due to purification | Favorable |
Part 2: Protection of 4-Hydroxybutan-2-one with Dihydropyran
The protection of the hydroxyl group in 4-hydroxybutan-2-one as a tetrahydropyranyl (THP) ether is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. THP ethers are widely used due to their ease of formation, stability under a variety of non-acidic conditions, and straightforward removal.[3][4]
Mechanism of Tetrahydropyranylation
The reaction proceeds via an acid-catalyzed addition of the alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).[4] The acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. Subsequent deprotonation yields the THP ether and regenerates the acid catalyst.
Caption: Mechanism of THP ether formation.[4]
Catalyst Selection for Scalable Synthesis
A wide variety of catalysts can be employed for the tetrahydropyranylation of alcohols. For large-scale applications, heterogeneous catalysts are often preferred as they can be easily recovered and reused, simplifying the workup procedure and reducing waste.[5][6]
Table 2: Comparison of Catalysts for Tetrahydropyranylation
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Protic Acids | p-Toluenesulfonic acid (p-TsOH)[4] | Inexpensive, readily available | Difficult to remove, can be harsh |
| Homogeneous Lewis Acids | RuCl₃, CuCl₂·2H₂O[7], Bi(OTf)₃[3] | Mild conditions, high yields | Can be expensive, may require anhydrous conditions |
| Heterogeneous Catalysts | NH₄HSO₄@SiO₂[5], NaHSO₄-SiO₂[6], Zeolites[3], Clays | Recyclable, easy workup, often milder[5][6] | May have lower activity, can require specific preparation |
For industrial-scale synthesis, silica-supported catalysts like ammonium or sodium hydrogen sulfate offer a compelling balance of cost-effectiveness, high efficiency, and ease of handling.[5][6] These catalysts can be readily prepared from inexpensive starting materials and can be recycled multiple times without significant loss of activity.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxybutan-2-one via Oxidation of 1,3-Butanediol
This protocol is adapted from a patented, scalable method.[2]
Materials:
-
1,3-Butanediol
-
Tungstate catalyst (e.g., sodium tungstate)
-
Hydrogen peroxide (25-35% solution)
-
Water-carrying agent (e.g., n-hexane or cyclohexane)
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Heating/cooling circulator
-
Distillation apparatus
Procedure:
-
Charge the reactor with 1,3-butanediol, the tungstate catalyst, water, and the water-carrying agent.
-
Stir the mixture to form a homogeneous solution and heat to 60-75 °C.
-
Slowly add the hydrogen peroxide solution dropwise while continuously distilling off the water/water-carrying agent azeotrope.
-
Monitor the reaction progress by analyzing the content of 1,3-butanediol. Once the concentration of the starting material is below 5% of the initial amount, stop the addition of hydrogen peroxide.
-
Continue stirring at the reaction temperature for an additional 0.5-1.5 hours to ensure complete conversion.
-
Increase the temperature to distill off the remaining water-carrying agent.
-
Reduce the temperature to 60-65 °C and perform a vacuum distillation to isolate the pure 4-hydroxybutan-2-one.
Protocol 2: Tetrahydropyranylation of 4-Hydroxybutan-2-one using a Heterogeneous Catalyst
This protocol utilizes a recyclable, solid-supported acid catalyst for a more sustainable process.[6]
Materials:
-
4-Hydroxybutan-2-one
-
3,4-Dihydro-2H-pyran (DHP)
-
Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂)
-
Dichloromethane (or a greener solvent alternative like 2-methyltetrahydrofuran)[5]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 4-hydroxybutan-2-one in the chosen solvent, add 1.1-1.5 equivalents of DHP.
-
Add a catalytic amount of NaHSO₄-SiO₂ and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, filter off the catalyst. The catalyst can be washed with the solvent, dried, and reused.
-
Quench the filtrate with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-tetrahydropyranyloxy-butan-2-one.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Deprotection of the THP Group
While the focus of this guide is on the synthesis of the protected compound, it is important to note that the THP group can be readily removed under mild acidic conditions. Common methods include treatment with acetic acid in a mixture of THF and water, or using a catalytic amount of p-toluenesulfonic acid in an alcohol solvent.[4][7] For highly acid-sensitive substrates, neutral deprotection methods using reagents like lithium chloride in aqueous DMSO have also been developed.[8]
Safety Considerations
-
4-Hydroxybutan-2-one: This compound is a flammable liquid. Appropriate precautions should be taken when handling it, including working in a well-ventilated area and avoiding sources of ignition.
-
3,4-Dihydro-2H-pyran (DHP): DHP is a highly flammable liquid and vapor.[9][10] It can also form explosive peroxides upon storage. It is crucial to use and store DHP according to safety guidelines.
-
Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide are strong oxidizers and can be corrosive. Handle with appropriate personal protective equipment.
-
Solvents: The solvents used in these protocols may be flammable and have associated health risks. Consult the safety data sheet (SDS) for each solvent and handle them accordingly.
Conclusion
The scalable synthesis of 4-tetrahydropyranyloxy-butan-2-one is a well-established process with multiple viable routes. For industrial applications, the oxidation of 1,3-butanediol to 4-hydroxybutan-2-one followed by protection with DHP using a heterogeneous, recyclable catalyst represents a highly efficient, cost-effective, and environmentally responsible approach. The protocols and insights provided in this guide are intended to equip researchers and chemical professionals with the necessary knowledge to implement and optimize the synthesis of this valuable chemical intermediate.
References
- A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications.
- Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC.
- Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl.
- Ruel3, a mild and efficient catalyst for tetrahydropyranylation of alcohols and deprotection of tetrahydropyranyl ethers.
- Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- How to Prepare 4-Hydroxy-2-butanone?. Guidechem.
- THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
- Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst.
- Chemoselective tetrahydropyranylation of alcohols and phenols using nanoencapsulated FeCl3 in linear polystyrene as a recoverable and reusable polymer-supported catalyst. Taylor & Francis Online.
- Water as catalyst and solvent: Tetrahydropyranylation of alcohols in an aqueous medium.
- THP Protection of Primary Alcohols. Benchchem.
- Synthesis method of 4-hydroxy-2-butanone. Google Patents.
- 4-Hydroxy-2-butanone 95 590-90-9. Sigma-Aldrich.
- How do Grignard reagent react with an acetone?. askIITians.
- Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst. Google Patents.
- 4-Hydroxy-2-butanone CAS# 590-90-9. Sincere Chemical.
- An Improved Process For The Production Of 4 Hydroxy Butan 2 One.
- Safety data sheet.
- Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Semantic Scholar.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Process for producing 4-hydroxy-2-butanone or butanol. Google Patents.
- 4-Hydroxy-2-butanone 95 590-90-9. Sigma-Aldrich.
- The Grignard Reaction.
- Reactions of Grignard Reagents. Master Organic Chemistry.
-
Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism). YouTube. Available from: [Link]
- How do Grignard reagent react with an acetone?. Filo.
- Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. Benchchem.
- A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Moodle@Units.
-
Protecting Group Chemistry: Protection of 1,3-diols. YouTube. Available from: [Link]
- Safety Data Sheet. CDN Isotopes.
- SAFETY DATA SHEET. Fisher Scientific.
-
Protection of an alcohol with dihydropyran under acidic conditions.. ResearchGate. Available from: [Link]
- Dihydropyran (DHP). Common Organic Chemistry.
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Available from: [Link]
-
4-Tetrahydropyranyloxy-butan-2-one. Pharmaffiliates. Available from: [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. Available from: [Link]
-
synthesis. NJIT. Available from: [Link]
-
Synthesis of 4-Hydroxy-2-Alkenals and 4-Oxo-2-Alkenols From 4-Tetrahydropyranyloxy-2-Butenal and Their Antimutagenic Effect Against UV-InducedEscherichia coliWP2 B/rTrp. Amanote Research. Available from: [Link]
- Synthesis of 3-buten-2-one from 4-hydroxy-2-butanone over anatase-TiO2 catalyst.
-
Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Available from: [Link]
-
Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. PubMed. Available from: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
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- 9. cdnisotopes.com [cdnisotopes.com]
- 10. fishersci.ca [fishersci.ca]
Grignard addition to 4-Tetrahydropyranyloxy-butan-2-one experimental methods
This Application Note and Protocol is designed for research scientists and drug development professionals. It details the methodology for the Grignard addition to 4-(tetrahydro-2H-pyran-2-yloxy)butan-2-one , a bifunctional building block used in the synthesis of complex polyketides and pharmaceutical intermediates.
Executive Summary
The addition of organomagnesium (Grignard) reagents to 4-(tetrahydro-2H-pyran-2-yloxy)butan-2-one (Compound 1 ) is a pivotal transformation for installing tertiary alcohols while maintaining a protected primary alcohol. This reaction exploits the stability of the tetrahydropyranyl (THP) ether under basic/nucleophilic conditions.
Success in this protocol relies on three critical factors:
-
Strict Anhydrous Conditions: Preventing quenching of the Grignard reagent.
-
Temperature Control: Mitigating
-elimination side reactions common in -alkoxy ketones. -
Buffered Workup: Preventing inadvertent acid-catalyzed deprotection of the THP group during isolation.
Mechanistic Insight & Chelation Control
Unlike simple ketones, Compound 1 contains a Lewis-basic oxygen at the
-
Non-Chelated Pathway: Attack occurs via the sterically least hindered trajectory (Felkin-Anh model), often leading to lower stereoselectivity.
-
Chelated Pathway: The magnesium coordinates to both the carbonyl oxygen and the THP ether oxygen. This rigidifies the transition state, often accelerating the reaction and influencing the diastereomeric ratio (dr) of the resulting tertiary alcohol.
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways and the formation of the critical 6-membered chelate intermediate.
Figure 1: Mechanistic divergence showing the stabilization of the transition state via
Experimental Protocol
Reagents and Materials
| Component | Specification | Role |
| Substrate | 4-(tetrahydro-2H-pyran-2-yloxy)butan-2-one (>98%) | Electrophile |
| Grignard Reagent | R-MgBr or R-MgCl (e.g., Phenylmagnesium bromide, 1.0 M in THF) | Nucleophile |
| Solvent | Tetrahydrofuran (THF), Anhydrous, Inhibitor-free | Reaction Medium |
| Quench Buffer | Saturated aqueous Ammonium Chloride ( | Proton Source (Buffered) |
| Inert Gas | Argon or Nitrogen (UHP grade) | Atmosphere |
Pre-Reaction Preparation (Substrate Synthesis)
Note: If Compound 1 is not commercially available, it is synthesized from 4-hydroxy-2-butanone.
-
Reactants: Dissolve 4-hydroxy-2-butanone (1.0 equiv) in DCM.
-
Protection: Add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv) and catalytic PPTS (0.1 equiv).
-
Reaction: Stir at RT for 4 hours.
-
Workup: Wash with sat.
, dry over , and concentrate. -
Validation: Verify formation of THP ether by NMR (acetal proton signal at ~4.6 ppm).
Grignard Addition Procedure (Step-by-Step)
Step 1: Apparatus Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush the system with Argon for 15 minutes.
-
Maintain a positive pressure of inert gas throughout the experiment.
Step 2: Substrate Solubilization
-
Charge the RBF with 4-(tetrahydro-2H-pyran-2-yloxy)butan-2-one (1.0 equiv, e.g., 10 mmol, 1.72 g).
-
Add anhydrous THF (Concentration: 0.2 M, ~50 mL).
-
Cool the solution to 0°C using an ice/water bath.
-
Expert Tip: While -78°C is standard for aldehydes, 0°C is often sufficient for ketones and ensures better solubility of the magnesium salts, preventing aggregation.
-
Step 3: Grignard Addition
-
Transfer the Grignard reagent (1.2 to 1.5 equiv) to the addition funnel via cannula or oven-dried syringe.
-
Add the Grignard reagent dropwise over 20–30 minutes.
-
Critical Control Point: Monitor internal temperature.[1] Do not allow the exotherm to raise the temperature above 5°C. Rapid addition can lead to local overheating and
-elimination of the THP-oxy group.
-
Step 4: Reaction Monitoring
-
Allow the reaction to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1–2 hours.
-
TLC Monitoring: Elute with Hexanes:EtOAc (3:1). Stain with PMA (Phosphomolybdic Acid) or Vanillin. The ketone starting material (Rf ~0.5) should disappear; the tertiary alcohol product will appear at a lower Rf (~0.3).
Step 5: Buffered Workup (Crucial for THP Stability)
-
Cool the reaction mixture back to 0°C.
-
Quench: Slowly add saturated aqueous
(20 mL).-
Caution: Do not use HCl or
unless simultaneous deprotection is desired. The pH must remain > 4.0 to preserve the THP ether.
-
-
Extraction: Dilute with Diethyl Ether (
) or EtOAc. Separate phases. Extract the aqueous layer 2x with organic solvent. -
Drying: Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Analytical Data & Expected Outcomes
The product will be a mixture of diastereomers due to the chiral center in the THP group and the newly formed chiral tertiary alcohol.
| Analytical Method | Characteristic Signal (Expected) | Interpretation |
| 1H NMR | O-CH-O (Acetal proton): Confirms THP integrity. | |
| 1H NMR | C-CH3: Methyl group attached to the new tertiary center. | |
| 1H NMR | Disappearance of | Ketone Methyl: Loss of starting material signal. |
| IR Spectroscopy | ~3400 | O-H Stretch: Indicates formation of tertiary alcohol. |
| IR Spectroscopy | Absence of ~1715 | C=O Stretch: Confirms consumption of ketone. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Starting Material Remains | Grignard reagent degraded (wet solvent). | Titrate Grignard reagent before use.[1] Ensure THF is distilled/dried. |
| Loss of THP Group | Workup was too acidic. | Use sat. |
| Low Yield / Complex Mixture | Maintain temperature | |
| Product is an Oil/Gum | Diastereomeric mixture prevents crystallization. | Purify via Flash Column Chromatography (Silica gel). |
References
-
Synthesis of 4-hydroxy-2-butanone (Precursor)
- Organic Syntheses, Coll. Vol. 8, p.339 (1993); Vol. 68, p.162 (1990).
-
Source:
-
THP Protection Methodology
-
Miyashita, N., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[2] The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Source:
-
-
Grignard Addition to Functionalized Ketones
- The Grignard Reaction: Preparation of 4,4-Diphenyl-3-buten-2-one.
-
Source:
-
Chelation Control in Organometallic Additions
- Mengel, A., & Reiser, O. (1999). Chelation-Controlled Nucleophilic Additions to Chiral - and -Alkoxy Carbonyl Compounds. Chemical Reviews, 99(5), 1191–1224.
-
Source:
Sources
Selective deprotection of THP group in 4-Tetrahydropyranyloxy-butan-2-one
Application Note: Selective Deprotection of THP Ethers in Acid-Sensitive Keto-Alcohols
Abstract & Strategic Overview
The selective deprotection of 4-(tetrahydro-2H-pyran-2-yloxy)butan-2-one (Compound 1 ) to yield 4-hydroxybutan-2-one (Compound 2 ) presents a classic "Goldilocks" challenge in organic synthesis. While the THP group is an acetal requiring acid catalysis for hydrolysis, the product is a
This guide details three validated protocols designed to decouple the hydrolysis kinetics from the elimination pathway. By modulating catalyst acidity (pKa) and solvent polarity, we achieve quantitative deprotection while suppressing MVK formation.
Critical Quality Attribute (CQA): The suppression of MVK formation is the primary success metric. Yields of >90% are achievable only if pH and temperature are strictly controlled.
Mechanistic Insight & Risk Analysis
To design a robust protocol, one must understand the competing pathways. The THP deprotection is an equilibrium process driven by water and acid. However, the protonation of the carbonyl oxygen or the hydroxyl group can trigger E1 or E1cB elimination.
Reaction Pathway Diagram
Figure 1: The thermodynamic sink of this reaction is the conjugated enone (MVK). Successful protocols must kinetically trap the intermediate alcohol.
Methodology Selection Matrix
We evaluated three methods based on acidity, temperature, and ease of workup for water-soluble products.
| Method | Reagent System | Conditions | Acidity (Approx pH) | Risk of Elimination | Recommended For |
| A (Standard) | PPTS / MeOH | 40°C, 2-4 h | 3.0 - 4.0 | Low | General Purpose. Best balance of rate vs. safety. |
| B (Ultra-Mild) | Iodine / MeOH | RT, 1-2 h | Neutral/Mild | Very Low | Highly Sensitive Batches. If MVK is observed in Method A. |
| C (Heterogeneous) | Dowex 50W-X8 | RT, 1 h | Surface Acidic | Low | Scale-Up. Simplifies removal of catalyst without aqueous wash. |
Detailed Experimental Protocols
Protocol A: The Industry Standard (PPTS Catalysis)
Pyridinium p-toluenesulfonate (PPTS) is sufficiently acidic to hydrolyze the acetal but too weak to rapidly dehydrate the
Reagents:
-
Substrate: 10.0 mmol (1.72 g)
-
PPTS: 1.0 mmol (0.25 g, 10 mol%)
-
Solvent: Methanol (HPLC Grade, 50 mL)
Step-by-Step:
-
Dissolution: Dissolve the substrate in Methanol (0.2 M concentration) in a round-bottom flask.
-
Catalyst Addition: Add PPTS in one portion at Room Temperature (20-25°C).
-
Reaction: Stir gently. Monitor by TLC (EtOAc/Hexane 1:1).
-
Note: If reaction is sluggish after 2 hours, warm to 40°C. Do not exceed 45°C.
-
-
Quench: Once starting material is consumed, cool to RT. Add solid NaHCO3 (2.0 mmol) and stir for 10 mins to neutralize.
-
Workup (Critical for Water-Soluble Product):
-
Isolation: Filter and concentrate under reduced pressure.
-
Warning: The product (bp ~110°C at reduced pressure) is semi-volatile. Do not leave on high vacuum for extended periods.
-
Protocol B: Oxidative Hydrolysis (Iodine in Methanol)
Iodine acts as a mild Lewis acid catalyst. This method operates at neutral pH initially and generates trace HI in situ, often proceeding faster than PPTS at lower temperatures.
Reagents:
-
Substrate: 10.0 mmol[3]
-
Iodine (I2): 1.0 mmol (10 mol%)
-
Solvent: Methanol (50 mL)
Step-by-Step:
-
Dissolve substrate in Methanol.
-
Add Iodine (purple solution).
-
Stir at Room Temperature for 1-2 hours. The solution may turn brown/orange.
-
Quench: Add 5% aqueous Na2S2O3 (Sodium Thiosulfate) dropwise until the iodine color disappears (solution becomes clear/yellow).
-
Workup: Proceed as in Method A (Brine/EtOAc extraction).
Protocol C: Heterogeneous Catalysis (Dowex 50W)
Ideal for avoiding aqueous workup entirely, which is beneficial given the product's water solubility.
Reagents:
-
Substrate: 10.0 mmol[3]
-
Catalyst: Dowex 50W-X8 (H+ form), 500 mg (pre-washed with MeOH).
-
Solvent: Methanol (50 mL)
Step-by-Step:
-
Add washed Dowex resin to the methanolic solution of the substrate.
-
Stir vigorously at RT.
-
Monitoring: Check TLC every 30 mins. Heterogeneous catalysts can sometimes be too aggressive on the surface; do not leave overnight.
-
Workup: simply Filter off the resin beads.
-
Isolation: Concentrate the filtrate. No neutralization required.
Troubleshooting & Optimization
Handling Product Volatility & Solubility
The most common failure mode is not reaction failure, but isolation failure. 4-hydroxybutan-2-one is highly soluble in water and can be lost during rotary evaporation.
-
Salting Out: Always use saturated brine during extraction.
-
Solvent Choice: Use Ethyl Acetate or THF for extraction. Avoid Diethyl Ether if you plan to rotovap (boiling point difference is too small).
-
Evaporation: Stop the rotovap when the solvent volume is low; do not "dry" it completely on the pump. Transfer to a vial and blow down with Nitrogen if necessary.
Detecting Elimination (MVK Formation)
Monitor the appearance of a conjugated ketone peak in IR or NMR.
-
IR: Appearance of split carbonyl peak or alkene stretch ~1615 cm-1.
-
H-NMR: Appearance of vinyl protons (multiplet at 5.8 - 6.4 ppm).
-
Action: If MVK is detected, switch to Method B and lower the temperature to 0°C.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][6] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[7] The Journal of Organic Chemistry, 42(23), 3772–3774. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (See Chapter 2: Protection for the Hydroxyl Group).[6] Link
-
Narender, M., Reddy, M. S., & Rao, K. R. (2004).[8][9] A mild and efficient oxidative deprotection of THP ethers with NBS in the presence of β-cyclodextrin in water.[9][10][11] Synthesis, 2004(11), 1741-1743. (Context on oxidative cleavage). Link
-
Bernady, K. F., Floyd, M. B., Poletto, J. F., & Weiss, M. J. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates to cyclopentenones. The Journal of Organic Chemistry, 44(9), 1438–1447. (Establishes Acetic Acid/THF/Water method). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. lookchem.com [lookchem.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Page loading... [guidechem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Note: One-Pot Synthesis of 4-Tetrahydropyranyloxy-butan-2-one from Methyl Vinyl Ketone
Introduction & Strategic Significance
4-Tetrahydropyranyloxy-butan-2-one (also known as 4-(tetrahydro-2H-pyran-2-yloxy)butan-2-one) is a versatile bifunctional building block in organic synthesis. It contains a reactive ketone moiety and a protected hydroxyl group (as a tetrahydropyranyl ether). This compound serves as a critical intermediate in the synthesis of complex natural products, pharmaceutical active ingredients (APIs), and bifunctional linkers.
Traditionally, the synthesis of this molecule involves a two-step process: the hydration of methyl vinyl ketone (MVK) to form 4-hydroxy-2-butanone, followed by a separate protection step using 3,4-dihydro-2H-pyran (DHP). This Application Note details a telescoped, one-pot protocol that combines these steps, significantly improving atom economy, reducing solvent waste, and minimizing exposure to the hazardous starting material, methyl vinyl ketone.
Core Advantages of the One-Pot Protocol
-
Atom Economy: Utilizes water and DHP directly with MVK without isolating the unstable intermediate.
-
Safety: Reduces handling of MVK, a severe lachrymator and toxin.
-
Efficiency: Eliminates intermediate workup and purification steps.
Scientific Principles & Mechanism[1][2]
The synthesis relies on the acid-catalyzed interplay between hydration and protection. The reaction environment is designed to promote the in situ formation of the Michael donor (or the hydration product) which is immediately trapped by the protecting group.
Mechanistic Pathway
The reaction proceeds through two convergent mechanistic interpretations, both catalyzed by acid (
-
Pathway A (Hydration-Protection):
-
Step 1 (Hydration): Acid-catalyzed hydration of the electron-deficient alkene in MVK yields 4-hydroxy-2-butanone.
-
Step 2 (Protection): The newly formed hydroxyl group attacks the protonated DHP (oxocarbenium ion intermediate) to form the stable acetal linkage.
-
-
Pathway B (Direct Michael Addition):
-
Step 1 (Equilibrium): DHP reacts with water to form the hemiacetal, 2-hydroxytetrahydropyran.
-
Step 2 (Conjugate Addition): The hydroxyl group of the hemiacetal undergoes a Michael addition to the MVK enone system.
-
Both pathways are thermodynamically driven toward the product under mild acidic conditions.
Reaction Scheme
Caption: Convergent one-pot reaction pathway for the synthesis of 4-Tetrahydropyranyloxy-butan-2-one.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No. | Equiv.[1][2][3] | Role | Hazards |
| Methyl Vinyl Ketone (MVK) | 78-94-4 | 1.0 | Substrate | Toxic, Lachrymator, Flammable |
| 3,4-Dihydro-2H-pyran (DHP) | 110-87-2 | 1.2 | Reagent | Flammable, Irritant |
| Water | 7732-18-5 | 1.5 | Reagent | None |
| p-Toluenesulfonic acid (p-TSA) | 104-15-4 | 0.05 | Catalyst | Corrosive, Irritant |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Carcinogen (Suspected) |
| Sodium Bicarbonate (NaHCO3) | 144-55-8 | - | Quench | None |
Safety Pre-Check (Critical)
-
MVK Handling: MVK is highly toxic by inhalation and skin contact. It is a severe lachrymator. All operations must be performed in a well-ventilated fume hood. Double-gloving (nitrile) and safety goggles are mandatory.
-
Waste Disposal: Quench all MVK residues with sodium bisulfite solution before disposal.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Charge the flask with Dichloromethane (50 mL) and 3,4-Dihydro-2H-pyran (1.2 equiv, 10.1 g, 120 mmol) .
-
Add Water (1.5 equiv, 2.7 g, 150 mmol) and p-TSA monohydrate (0.05 equiv, 0.95 g, 5 mmol) .
-
Stir the mixture vigorously at room temperature (20–25 °C) for 15 minutes to initiate the formation of the hemiacetal species.
Step 2: Addition of MVK
-
Charge the addition funnel with Methyl Vinyl Ketone (1.0 equiv, 7.0 g, 100 mmol) dissolved in Dichloromethane (20 mL) .
-
Add the MVK solution dropwise to the reaction flask over a period of 30–45 minutes .
-
Note: The reaction is slightly exothermic. Monitor internal temperature and use a water bath if the temperature exceeds 30 °C.
-
-
After addition is complete, continue stirring at room temperature for 4–6 hours .
Step 3: Monitoring
-
Monitor reaction progress via TLC (Silica gel, 20% Ethyl Acetate in Hexanes).
-
MVK Rf: ~0.6 (UV active).
-
Product Rf: ~0.4 (Stains with p-Anisaldehyde or KMnO4).
-
-
The reaction is considered complete when MVK is fully consumed.
Step 4: Workup
-
Quench the reaction by adding Saturated Aqueous NaHCO3 (50 mL) . Stir for 10 minutes to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.[2]
-
Extract the aqueous layer with Dichloromethane (2 x 30 mL) .
-
Combine the organic layers and wash with Brine (50 mL) .
-
Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO4) .
-
Filter and concentrate under reduced pressure (Rotary evaporator, 30 °C bath) to yield the crude oil.
Step 5: Purification
-
Purify the crude material via vacuum distillation or flash column chromatography.
-
Distillation: Boiling point approx. 95–100 °C at 0.5 mmHg.
-
Chromatography: Elute with 10% -> 20% Ethyl Acetate in Hexanes.
-
-
Yield: Typical isolated yields range from 75% to 85% .
Data Analysis & Validation
Expected Analytical Data
The identity of the product is confirmed by the following spectral characteristics:
| Method | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3, 400 MHz) | Anomeric proton of the THP ring (O-CH-O). | |
| Methylene protons adjacent to oxygen (-CH2-O-). | ||
| Methylene protons alpha to ketone (-CH2-C=O). | ||
| Methyl ketone singlet (CH3-C=O). | ||
| THP ring methylene protons. | ||
| 13C NMR (CDCl3, 100 MHz) | Carbonyl carbon (C=O). | |
| Anomeric carbon (O-C-O). | ||
| Ether carbons (-CH2-O-). | ||
| Alpha-carbon (-CH2-C=O). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of MVK | Ensure MVK is added slowly to the dilute acid/DHP mixture. Do not add acid to neat MVK. |
| Incomplete Conversion | Insufficient Water | Water is a reactant.[3][4] Ensure 1.5 equivalents are used to facilitate the hemiacetal equilibrium. |
| Dark Coloration | Acid concentration too high | Reduce p-TSA loading to 1-2 mol%. High acid can degrade the THP ether. |
Workflow Visualization
The following diagram illustrates the operational workflow for the one-pot synthesis.
Caption: Operational workflow for the one-pot synthesis of 4-Tetrahydropyranyloxy-butan-2-one.
References
-
General Reactivity of MVK: Methyl Vinyl Ketone in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]
-
THP Protection Mechanisms: Tetrahydropyranyl (THP) Protecting Group. Common Organic Chemistry. Available at: [Link]
-
One-Pot Hydration/Protection Strategy: Acid-Catalyzed Addition of Alcohols to Vinyl Ketones. Journal of the American Chemical Society (General Reference for Michael Addition of Alcohols). Available at: [Link]
Sources
- 1. JP6012371B2 - Process for producing 4-hydroxy-2-butanone or butanol - Google Patents [patents.google.com]
- 2. US2263379A - Process for the production of methyl vinyl ketone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for reactions involving 4-Tetrahydropyranyloxy-butan-2-one
Executive Summary
This guide details the solvent selection strategy for 4-(tetrahydro-2H-pyran-2-yloxy)butan-2-one (henceforth 4-THP-butan-2-one ). This molecule serves as a critical "masked" aldol equivalent in convergent synthesis. Its dual functionality—a reactive ketone and an acid-labile tetrahydropyranyl (THP) ether—creates a dichotomy in solvent requirements.
Successful utilization requires a binary solvent strategy:
-
Inert/Anhydrous Systems (THF, 2-MeTHF) for nucleophilic additions (Grignard, Hydride reduction) where the THP group must remain stable.
-
Protic/Acidic Systems (MeOH, EtOH/H₂O) for deprotection to reveal the 4-hydroxy-2-butanone scaffold.
Part 1: Chemical Profile & Stability Matrix
Structural Analysis
The molecule contains two distinct zones of reactivity:
-
Zone A (C2 Ketone): Electrophilic center. Susceptible to nucleophilic attack. Requires aprotic solvents to prevent quenching of incoming nucleophiles.
-
Zone B (C4 THP Ether): Acetal protection. Stable to base/nucleophiles but highly labile to protons (
) and Lewis acids.
Stability & Solubility Matrix
The following table dictates solvent compatibility based on the intended transformation.
| Solvent Class | Representative Solvents | Compatibility | Application |
| Ethers (Cyclic) | THF, 2-MeTHF, Dioxane | High | Grignard, Lithiation, Hydride Reduction |
| Ethers (Linear) | Diethyl ether (Et₂O), MTBE | Moderate | Grignard (Lower solubility of intermediates) |
| Chlorinated | DCM, Chloroform | High | Extraction, Friedel-Crafts (if acid-free) |
| Alcohols | Methanol, Ethanol, IPA | Low | Deprotection only (induces acetal exchange) |
| Aqueous | Water/Buffer | pH Dependent | Stable at pH > 7; Hydrolysis at pH < 5 |
Hansen Solubility Parameter (HSP) Logic
4-THP-butan-2-one exhibits moderate polarity (
-
Extraction: Avoid DCM (toxic). Ethyl Acetate (EtOAc) or Cyclopentyl Methyl Ether (CPME) are recommended green alternatives. They align well with the molecule's interaction radius, ensuring high partition coefficients during workup.
Part 2: Application I - Nucleophilic Addition (Grignard)
Objective: Addition of Methylmagnesium Bromide (MeMgBr) to synthesize the tertiary alcohol while retaining the THP protection.
Solvent Selection: THF vs. 2-MeTHF
While Diethyl ether (Et₂O) is traditional, Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are superior for this substrate.[1]
-
Causality: The magnesium alkoxide intermediate formed after addition is bulky. THF’s Lewis basicity coordinates Mg²⁺ more effectively than Et₂O, breaking up polymeric aggregates and increasing reaction rate.
-
Green Advantage: 2-MeTHF is derived from biomass (corncobs/bagasse) and has a higher boiling point (80°C) than THF (66°C), allowing for higher temperature kinetics if the ketone is sterically hindered.
Protocol: Grignard Addition in 2-MeTHF
This protocol assumes strict anhydrous conditions.
Materials:
-
4-THP-butan-2-one (1.0 equiv)
-
MeMgBr (1.2 equiv, 3.0 M in Et₂O)
-
Solvent: Anhydrous 2-MeTHF (dried over molecular sieves)
-
Quench: Saturated aq. NH₄Cl[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon flow.
-
Solvation: Dissolve 4-THP-butan-2-one in 2-MeTHF (0.5 M concentration). Note: High concentration minimizes solvent waste but ensure adequate mixing.
-
Temperature Control: Cool the solution to 0°C (Ice/Water bath).
-
Reasoning: Although THP is stable to base, lower temperatures prevent potential enolization side-reactions at the alpha-position of the ketone.
-
-
Addition: Add MeMgBr dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
-
Observation: A white precipitate (Mg-alkoxide) may form. This is normal.
-
-
Reaction: Remove ice bath and stir at Room Temperature (23°C) for 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).
-
Quench (Critical): Cool back to 0°C. Slowly add sat. NH₄Cl.[2]
-
Control Point:Do not use HCl. Strong acid will cleave the THP group immediately during workup. NH₄Cl is mild (pH ~5-6) and will protonate the alcohol without stripping the protecting group if contact time is short.
-
-
Workup: Separate layers. Extract aqueous phase with 2-MeTHF (x2). Dry organics over MgSO₄ and concentrate.
Workflow Diagram (DOT)
Caption: Workflow for Grignard addition ensuring retention of the THP protecting group.
Part 3: Application II - Acid-Mediated Deprotection
Objective: Removal of the THP group to release the diol/hydroxy-ketone.
Solvent Selection: Protic Solvents
Deprotection is driven by equilibrium. To push the reaction forward, use an alcohol solvent (Methanol or Ethanol) which acts as a trans-acetalization agent, or a wet solvent to drive hydrolysis.
-
Standard: Methanol (MeOH) + p-Toluenesulfonic acid (pTSA).
-
Green Alternative: Ethanol (EtOH) + Pyridinium p-toluenesulfonate (PPTS).
Protocol: Mild Deprotection (Green)
Materials:
-
Crude THP-protected intermediate
-
Solvent: Ethanol (Technical grade is acceptable; water content aids hydrolysis)
-
Catalyst: PPTS (10 mol%)
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in Ethanol (0.2 M).
-
Catalysis: Add PPTS.
-
Why PPTS? It is less acidic than pTSA, preventing dehydration of the resulting tertiary alcohol (if the Grignard step was performed previously) or elimination reactions.
-
-
Heat: Warm to 55°C.
-
Monitoring: Reaction is usually complete in 2-4 hours.
-
Neutralization: Add solid NaHCO₃ before concentrating the solvent.
-
Trustworthiness: Concentrating an acidic solution will cause decomposition/polymerization of the deprotected product. Always neutralize in situ.
-
Part 4: Solvent Decision Logic
The following decision tree assists in selecting the correct solvent system based on the desired reaction pathway for 4-THP-butan-2-one.
Caption: Decision tree for solvent selection based on reaction intent.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for THP stability profiles).
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.[1][8] [Link to Source]([Link] landing?andorexacttitle=and&contentId=10.1039%2Fc6gc02908a&medium=pdf&msid=c6gc02908a)
-
Master Organic Chemistry. "Acetals as Protecting Groups."
-
Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18, 288-296.[9]
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP)."
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Page loading... [wap.guidechem.com]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. chemistryforsustainability.org [chemistryforsustainability.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Tetrahydropyranyloxy-butan-2-one
Executive Summary & Reaction Overview
User Query: "My yields for the protection of 4-hydroxy-2-butanone with DHP are inconsistent (30-60%). I observe significant tar formation and a strong smell of methyl vinyl ketone (MVK). How do I stabilize this reaction?"
Technical Diagnosis: The synthesis of 4-Tetrahydropyranyloxy-butan-2-one involves the acid-catalyzed addition of 4-hydroxy-2-butanone to 3,4-dihydro-2H-pyran (DHP). While standard THP protection is robust for simple alcohols, this specific substrate presents a unique "Yield Killer": β-elimination .
Under strong acidic conditions or elevated temperatures, 4-hydroxy-2-butanone readily dehydrates to Methyl Vinyl Ketone (MVK) , which subsequently polymerizes or evaporates, destroying yield. Furthermore, the acid catalyst can trigger the self-polymerization of DHP.
The Solution: Switch from strong acids (pTSA) to a buffered catalyst (PPTS), control temperature strictly, and ensure non-aqueous conditions.
Troubleshooting Dashboard (Decision Tree)
Use this guide to diagnose your specific failure mode.
Issue A: Low Yield & Strong "Pungent" Odor
-
Symptom: The reaction mixture smells acrid (like mustard gas/MVK). NMR shows olefinic signals not belonging to DHP.
-
Root Cause: Acid-Catalyzed Dehydration. The catalyst is too strong (e.g., p-Toluenesulfonic acid/pTSA or HCl), causing the starting material to eliminate water and form MVK.
-
Fix: Replace pTSA with Pyridinium p-toluenesulfonate (PPTS) . PPTS is sufficiently acidic to catalyze acetal formation but too weak to drive the elimination of the β-hydroxy ketone.
Issue B: Formation of Viscous "Gunk" (Tar)
-
Symptom: The reaction turns dark brown/black and becomes viscous.
-
Root Cause: DHP Polymerization. Excess strong acid or high local concentrations initiated the cationic polymerization of the enol ether (DHP).
-
Fix:
-
Dissolve the catalyst in a small amount of solvent before adding.
-
Add DHP slowly to the mixture, or use a slight excess (1.2 eq) rather than a large excess.
-
Maintain temperature between 0°C and 25°C.
-
Issue C: Product Disappears During Workup
-
Symptom: TLC showed conversion, but the isolated yield is near zero.
-
Root Cause: Hydrolysis. THP ethers are acetals and are unstable in aqueous acid. If the quench was not basic enough, the product reverted to the starting material during the aqueous wash.
-
Fix: Quench with saturated NaHCO₃ or Triethylamine before adding water. Ensure the aqueous layer pH is >7.5.
Visualizing the Chemistry (Pathway Analysis)
The following diagram illustrates the competing pathways. Your goal is to maximize the green path and block the red paths.
Caption: Mechanistic bifurcation. Strong acids favor dehydration to MVK (Red), while buffered catalysts (PPTS) favor the desired acetal formation (Green).
Optimized Experimental Protocol
This protocol uses PPTS (Pyridinium p-toluenesulfonate) to prevent dehydration.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 4-Hydroxy-2-butanone | 1.0 | Substrate | Ensure it is monomeric (commercial sources can contain dimers). |
| 3,4-Dihydro-2H-pyran (DHP) | 1.2 - 1.5 | Reagent | Distill if liquid is yellow (removes stabilizers/polymers). |
| PPTS | 0.1 (10 mol%) | Catalyst | Crucial: Milder than pTSA. |
| Dichloromethane (DCM) | 0.2 - 0.5 M | Solvent | Anhydrous. |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add a magnetic stir bar.
-
Solvation: Dissolve 4-hydroxy-2-butanone (1.0 eq) in anhydrous DCM (approx. 5 mL per gram of substrate).
-
Catalyst Addition: Add PPTS (0.1 eq) in one portion. Stir for 5 minutes at room temperature.
-
Note: The solution should remain clear or turn slightly yellow. Darkening indicates impurities.
-
-
Reagent Addition: Add DHP (1.2 eq) dropwise over 10 minutes via syringe.
-
Why? Dropwise addition prevents a high local concentration of DHP, reducing polymerization risk.
-
-
Reaction: Stir at 20–25°C (Room Temp) for 4–12 hours.
-
Monitoring: Check TLC (Silica, 20% EtOAc/Hexane). The product (acetal) is less polar than the starting alcohol. Staining with PMA or Anisaldehyde is recommended as the acetal may not be UV active.
-
-
Quench (Critical): Once complete, add Triethylamine (0.2 eq) or saturated NaHCO₃ solution directly to the reaction mixture. Stir for 10 minutes.
-
Workup:
-
Dilute with DCM.
-
Wash with saturated NaHCO₃ (2x).
-
Wash with Brine (1x).
-
Dry organic layer over Na₂SO₄.
-
-
Purification: Concentrate under reduced pressure.
-
Purification Note: The crude oil is often pure enough (>95%) for subsequent steps. If flash chromatography is required, add 1% Triethylamine to the eluent to prevent silica-induced hydrolysis.
-
Frequently Asked Questions (FAQ)
Q1: Can I use THF instead of DCM? A: Yes. THF is an excellent alternative if your next step involves Grignard reagents or lithium enolates, as you can avoid a solvent swap. However, DCM generally offers faster kinetics for this specific protection.
Q2: My starting material (4-hydroxy-2-butanone) looks like a syrup. Is this normal? A: Yes, but it may have dimerized. 4-hydroxy-2-butanone exists in equilibrium with its hemiacetal dimer. If the material is old, heating it gently (distillation) before the reaction can "crack" the dimer back to the monomer, ensuring accurate stoichiometry.
Q3: Why not use p-Toluenesulfonic acid (pTSA)? It is cheaper.
A: pTSA is a strong acid (
Q4: Is the product chiral? A: Yes. The product has a chiral center at the THP ring (acetal carbon) and potentially at the butane chain (though C2 is a ketone, C4 is not chiral). However, the attachment of THP creates a new stereocenter, resulting in a mixture of diastereomers (racemic mixture). You will see complex splitting in NMR (often double peaks for the methyl ketone signal). This is normal and not an impurity.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[2] The Journal of Organic Chemistry, 42(23), 3772–3774. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter on Tetrahydropyranyl Ethers).
-
Ichikawa, N., et al. (2005). Synthesis of 3-buten-2-one from 4-hydroxy-2-butanone over anatase-TiO2 catalyst.[3] Catalysis Communications, 6(1), 19-22. (Demonstrates the ease of dehydration of the substrate). Link
-
Bernady, K. F., et al. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates. The Journal of Organic Chemistry, 44(9), 1438. (Example of PPTS usage for sensitive keto-alcohols). Link
Sources
Purification strategies for removing impurities from 4-Tetrahydropyranyloxy-butan-2-one
Technical Support Center: Purification of 4-Tetrahydropyranyloxy-butan-2-one
Welcome to the technical support guide for the purification of 4-Tetrahydropyranyloxy-butan-2-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges in achieving the desired purity. As a protected form of 4-hydroxybutan-2-one, its stability and purity are paramount for successful downstream applications. The primary challenge in handling this compound lies in the acid-sensitivity of the tetrahydropyranyl (THP) ether protecting group. This guide provides a structured approach to identifying impurities, troubleshooting common issues, and implementing robust purification protocols.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. In a typical synthesis, 4-hydroxybutan-2-one is protected using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The most common impurities arise from this process.
-
Unreacted Starting Materials :
-
4-Hydroxybutan-2-one : A polar, water-soluble impurity.
-
3,4-Dihydro-2H-pyran (DHP) : A non-polar, volatile impurity.
-
-
Catalyst Residue :
-
Traces of the acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid) can remain. This is the most dangerous impurity as it can catalyze the deprotection of the product.
-
-
Byproducts and Degradants :
-
DHP Polymer : DHP can polymerize in the presence of a strong acid.
-
Deprotection Product : The primary degradation product is 4-hydroxybutan-2-one, formed by acid-catalyzed hydrolysis of the THP ether. This can occur during the reaction, workup, purification, or even storage if trace acid is present.
-
Table 1: Physical Properties of Target Compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| 4-Tetrahydropyranyloxy-butan-2-one | C9H16O3 | 172.22 | No data available; estimated to be >200°C at atm. pressure. | Target product; acid-sensitive. |
| 4-Hydroxybutan-2-one | C4H8O2 | 88.11 | 73-76 °C / 12 mmHg[1][2] (~177°C at atm. pressure[3]) | Polar; water-soluble; primary degradant. |
| 3,4-Dihydro-2H-pyran (DHP) | C5H8O | 84.12 | 85-86 °C[4][5][6] | Non-polar; volatile; excess reagent. |
Section 2: FAQs - First-Line Troubleshooting
Q1: My crude reaction mixture shows multiple spots on the TLC plate. What am I likely seeing?
A: You are likely observing unreacted 4-hydroxybutan-2-one (a polar spot, low Rf), your desired product (mid-polarity), and excess DHP (non-polar, high Rf). If you used a strong acid catalyst, you might also see baseline material corresponding to DHP polymer. If your TLC silica plate is slightly acidic, you may also see a streak or a new spot forming from the on-plate decomposition of your product back to 4-hydroxybutan-2-one.
Q2: Why is my purified product degrading upon storage?
A: The most common cause of degradation is the presence of residual acid catalyst from the synthesis. The THP ether is highly susceptible to acid-catalyzed hydrolysis, which cleaves the protecting group to yield 4-hydroxybutan-2-one. Ensure your workup procedure completely removes all traces of acid and consider storing the purified product over a small amount of a solid base like potassium carbonate or sodium bicarbonate.
Q3: I ran a column on standard silica gel and my yield was very low. What happened?
A: Standard silica gel is slightly acidic and can be aggressive enough to cleave the THP protecting group while your compound is on the column. As your product slowly moves through the column, it is continuously exposed to this acidic environment, leading to significant decomposition. This is a very common issue with acid-sensitive compounds.
Q4: What is the single most important step to ensure the stability of my product after the reaction?
A: A thorough aqueous workup with a mild base is critical. Before any other purification, you must quench and remove the acid catalyst. Washing the organic layer with a saturated sodium bicarbonate (NaHCO3) solution is the most effective way to neutralize and remove residual acid, preventing further deprotection.
Section 3: In-Depth Purification Protocols
Protocol 1: The Essential Aqueous Workup
This procedure should be performed after the synthesis is complete and before any solvent removal or further purification. Its purpose is to neutralize the acid catalyst and remove water-soluble components.
Rationale: The THP ether is stable under basic and neutral conditions.[4] By washing with a mild base, we remove the acid catalyst that would otherwise cause decomposition. Subsequent water and brine washes remove residual base and water-soluble impurities.
Step-by-Step Procedure:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF, dilute it with a water-immiscible solvent such as ethyl acetate or diethyl ether.
-
Add saturated sodium bicarbonate (NaHCO3) solution. Stopper the funnel and shake gently, venting frequently to release any CO2 gas that may form.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Wash the organic layer with deionized water. Separate and discard the aqueous layer.
-
Wash the organic layer with saturated sodium chloride solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Avoid using magnesium sulfate (MgSO4) as it can be slightly acidic.
-
Filter or decant the dried organic solution. The crude product is now ready for solvent removal and further purification.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for removing impurities with different polarities, such as unreacted starting alcohol and DHP polymer.
Rationale: To prevent on-column decomposition, the acidity of the silica gel must be neutralized. This is achieved by either pre-treating the silica or adding a basic modifier to the eluent.
Step-by-Step Procedure:
-
Prepare Neutralized Silica: Slurry your silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine (Et3N) to constitute ~1% of the total solvent volume. Stir for 15 minutes, then pack the column as usual.
-
Sample Loading: Concentrate your crude product from the workup. Adsorb it onto a small amount of silica gel and load it onto the column (dry loading) or dissolve it in a minimal amount of the mobile phase and load it (wet loading).
-
Elution:
-
Start with a non-polar eluent mixture, such as 95:5 Hexane:Ethyl Acetate + 0.5% Et3N, to elute non-polar impurities like DHP.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 80:20 Hexane:EtOAc) to elute your product.
-
Always include 0.1-0.5% triethylamine in your mobile phase to maintain neutral conditions.
-
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of triethylamine.
Protocol 3: Purification by Vacuum Distillation
This method is suitable if the main impurities are non-volatile (e.g., DHP polymer, catalyst salts) or significantly more volatile than the product. Given the high boiling point of the starting alcohol, distillation is best for removing lower-boiling impurities.
Rationale: Vacuum distillation allows the compound to boil at a much lower temperature, preventing thermal decomposition.
Step-by-Step Procedure:
-
Ensure the crude product has been subjected to an aqueous workup to remove all acids. Adding a small amount of powdered potassium carbonate to the distilling flask is a good precautionary measure.
-
Set up a short-path distillation apparatus for vacuum service.
-
Apply a vacuum and gently heat the flask in an oil bath.
-
Collect any low-boiling fractions, which would include residual DHP and solvents.
-
Increase the temperature slowly to distill the main product. The boiling point will depend on the vacuum achieved.
-
Leave high-boiling or non-volatile residues (polymers, salts) behind in the distillation flask.
Section 4: Advanced Troubleshooting Guide
| Observation | Potential Cause(s) | Proposed Solution & Rationale |
| Product spot on TLC plate streaks or disappears over time. | Acidic silica on the TLC plate is causing decomposition. | Add 1-2% triethylamine to the TLC developing chamber solvent. This neutralizes the silica, providing a more accurate snapshot of the reaction mixture. |
| Low yield after chromatography, even with buffered eluent. | 1. Incomplete reaction. 2. Product is partially volatile and was lost during solvent removal. | 1. Analyze the crude NMR to assess conversion before purifying. 2. Use a rotary evaporator with controlled temperature (e.g., <30°C) and vacuum. Avoid leaving the product on high vacuum for extended periods. |
| NMR spectrum of "purified" product still shows 4-hydroxybutan-2-one. | 1. Incomplete separation during purification. 2. Decomposition occurred after purification (e.g., in the NMR tube). | 1. Optimize the chromatography gradient for better separation. 2. Use neutral NMR solvents like benzene-d6 or acetone-d6. Chloroform-d (CDCl3) can contain traces of DCl, which can cause decomposition. |
| Aqueous workup results in a persistent emulsion. | The crude mixture may contain polymeric materials or salts that act as surfactants. | Add more brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break emulsions. Gentle swirling instead of vigorous shaking can also prevent their formation. |
Section 5: Visualization & Workflows
Purification Strategy Selection
The following workflow helps in choosing the most appropriate purification strategy based on the impurity profile identified by TLC or crude NMR analysis.
Caption: Decision workflow for selecting a purification strategy.
Key Chemical Transformations
This diagram illustrates the desired protection reaction versus the undesired hydrolysis (deprotection) side reaction.
Sources
- 1. 4-Hydroxy-2-butanone | 590-90-9 [chemicalbook.com]
- 2. 4-Hydroxy-2-butanone CAS#: 590-90-9 [m.chemicalbook.com]
- 3. scent.vn [scent.vn]
- 4. thomassci.com [thomassci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 110-87-2 CAS | 3, 4-DIHYDRO-2H-PYRAN | Laboratory Chemicals | Article No. 03341 [lobachemie.com]
Technical Support Center: Optimizing Acid Catalysts for 4-Tetrahydropyranyloxy-butan-2-one Production
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because you are scaling or optimizing the protection of 4-hydroxy-2-butanone using 3,4-dihydro-2H-pyran (DHP) .
While the formation of tetrahydropyranyl (THP) ethers is a textbook protection strategy, the specific substrate 4-hydroxy-2-butanone presents unique challenges. Unlike simple aliphatic alcohols, this substrate contains a
This guide moves beyond standard protocols, focusing on kinetic control and heterogeneous catalysis to maximize yield and purity.
Module 1: Catalyst Selection & Mechanistic Insight
The Reaction Landscape
The reaction involves the electrophilic addition of the primary alcohol group of 4-hydroxy-2-butanone to the enol ether double bond of DHP. This is an equilibrium process driven by acid catalysis.
Diagram 1: Reaction Mechanism & Pathway
Figure 1: Acid-catalyzed mechanism showing the critical oxocarbenium intermediate and the competition between productive protection and DHP polymerization.
Caption: Mechanistic pathway highlighting the oxocarbenium ion intermediate. Note the divergence toward polymerization if catalyst concentration is too high.
Catalyst Performance Matrix
We strongly recommend moving away from homogeneous strong acids (like p-TSA) for this specific ketone-alcohol to prevent aldol side-reactions.
| Catalyst | Type | Acidity ( | Recyclable? | Suitability for 4-hydroxy-2-butanone |
| p-TSA (p-Toluenesulfonic acid) | Homogeneous | -2.8 | No | Low. High risk of DHP polymerization and aldol condensation. Hard to remove completely. |
| PPTS (Pyridinium p-toluenesulfonate) | Homogeneous | 5.2 | No | High. Mild acidity minimizes side reactions. Standard for acid-sensitive substrates. |
| Amberlyst® 15 | Heterogeneous | ~ -2 (surface) | Yes | Optimal. Filtration workup prevents hydrolysis. "Green" choice for scale-up. |
| Iodine ( | Lewis Acid | N/A | No | Moderate. Fast, but requires reductive workup (thiosulfate) which adds aqueous steps. |
Module 2: Optimized Experimental Protocol
Objective: Synthesis of 4-Tetrahydropyranyloxy-butan-2-one with >95% conversion and minimal polymerization.
Recommended Workflow: Heterogeneous Catalysis (Amberlyst 15)[1]
Rationale: Using a solid acid resin allows you to terminate the reaction by simple filtration.[1] This is critical because aqueous workups (bicarbonate washes) often induce emulsion formation with this specific keto-ether product.
Materials:
-
4-hydroxy-2-butanone (1.0 equiv)[2]
-
3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)
-
Amberlyst® 15 (H+ form) (10 wt% relative to substrate)
-
Solvent: Anhydrous Dichloromethane (DCM) or 2-MeTHF (Greener alternative)
Step-by-Step Protocol:
-
Pre-treatment: Wash Amberlyst 15 with dry methanol then DCM to remove manufacturing impurities. Dry under vacuum.[3]
-
Setup: In a flame-dried flask under
, dissolve 4-hydroxy-2-butanone in DCM (0.5 M concentration). -
Addition: Add DHP (1.2 equiv) in one portion.
-
Catalysis: Add the dried Amberlyst 15 beads. Stir gently at 0°C for 15 mins , then warm to Room Temperature (20-25°C) .
-
Note: Do not reflux. Higher temperatures favor DHP polymerization.
-
-
Monitoring: Check TLC (Stain: PMA or Vanillin). The product (
in 3:1 Hex/EtOAc) is less polar than the starting alcohol. -
Termination: Once conversion >95% (typically 1-3 hours), filter the mixture through a fritted funnel or a plug of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Crucial: If the product smells "acrid" or "pungent," traces of acid remain. Add 1%
before concentrating.
-
Module 3: Troubleshooting & Failure Analysis
Diagram 2: Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing low yields or impurities.
Caption: Diagnostic flow for common failure modes in THP protection.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a solid, sticky gel. What happened? A: You have experienced cationic polymerization of DHP . This occurs when the acid catalyst is too strong (e.g., unmodified p-TSA) or the reaction is too hot.
-
Fix: Switch to PPTS or Amberlyst 15 . If you must use p-TSA, dilute it significantly and add the DHP slowly (dropwise) at 0°C to keep the local concentration of the oxocarbenium ion low.
Q2: The NMR shows the product, but after flash chromatography, I recovered mostly starting material. A: THP ethers are acid-labile acetals . Standard silica gel is slightly acidic (pH 4-5). This acidity, combined with moisture in the air/solvent, is sufficient to deprotect your compound during the column run.
-
Fix: Deactivate your silica gel. Flush the column with mobile phase containing 1% Triethylamine (Et3N) before loading your sample. Maintain 0.5% Et3N in the eluent during the run.
Q3: Why do I see two spots for my product on TLC? A: This is normal and expected. The THP protection introduces a new chiral center at the anomeric carbon of the pyran ring. Since your starting material (4-hydroxy-2-butanone) is achiral, you form a racemic mixture (enantiomers). However, if your starting material were chiral, you would form diastereomers, which often separate on silica, appearing as two distinct spots.
Q4: Can I use methanol as a solvent? A: Absolutely not. Methanol is a nucleophile. It will compete with your substrate for the oxocarbenium ion, forming Methyl-THP ether (a side product) and leaving your alcohol unprotected. Use non-nucleophilic solvents like DCM, THF, or Toluene.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (The authoritative text on stability and cleavage conditions of THP ethers).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5][6][7] The Journal of Organic Chemistry, 42(23), 3772–3774. (The seminal paper establishing PPTS as the superior catalyst for acid-sensitive substrates). [Link]
-
Bongini, A., Cardillo, G., Orena, M., & Sandri, S. (1979). A simple and practical method for tetrahydropyranylation of alcohols and phenols.[5][7][8][9][10] Synthesis, 1979(08), 618-620. (Describes the use of heterogeneous catalysts like Amberlyst-15). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - THP protection of amines? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. asianpubs.org [asianpubs.org]
- 9. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Stability Protocols for 4-Tetrahydropyranyloxy-butan-2-one
Ticket ID: THP-STAB-442 Subject: Preventing decomposition of 4-Tetrahydropyranyloxy-butan-2-one in acidic environments Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Diagnostic Assessment
You are likely experiencing spontaneous deprotection of the tetrahydropyranyl (THP) ether. While 4-Tetrahydropyranyloxy-butan-2-one is robust in basic and nucleophilic conditions, it is an acetal . Acetals are thermodynamically unstable in aqueous acid and kinetically labile even in mild acidic environments if moisture is present.
The Core Conflict: The THP group protects the hydroxyl at C4, but the presence of the ketone at C2 allows for potential acid-catalyzed enolization. However, the primary failure mode is the acid-catalyzed hydrolysis of the acetal , reverting your compound to 4-hydroxy-butan-2-one and 5-hydroxypentanal (via ring opening of the THP byproduct).
Root Cause Analysis (The Mechanism)
Understanding the "why" allows you to predict failure points. The decomposition is driven by protonation of the exocyclic oxygen, followed by the departure of the alcohol (your product backbone) as a leaving group.
Troubleshooting Guide: Resolving Stability Issues
This section addresses specific failure scenarios encountered during synthesis, workup, and analysis.
Scenario A: "My compound degrades on the silica column."
Diagnosis: Silica gel is slightly acidic (pH 4–5). This acidity is sufficient to cleave the THP ether during the time-scale of a flash column, especially if the flow is slow. The Fix: Buffered Chromatography
-
Protocol: Pre-treat your silica gel slurry with 1% Triethylamine (Et₃N) in your eluent system.
-
Validation: Run a TLC of your compound.[1][2][3] Spot it, let it sit for 10 minutes, then develop. If the baseline spot (deprotected alcohol) appears only after waiting, your stationary phase is too acidic.
-
Reference: This is a standard modification for acetal purification [1].
Scenario B: "The NMR spectrum shows deprotection (free alcohol signals)."
Diagnosis: Chloroform (
-
Immediate Action: Filter your
through a small plug of basic alumina before use. -
Alternative: Use
(Benzene-d6) or (DCM-d2) which are generally less acidic, though checking for stability is still required. -
Data Check: Look for a broad singlet around
2.0–4.0 ppm (variable) indicating the free -OH, and the disappearance of the characteristic acetal proton (dd, ~ 4.6 ppm).
Scenario C: "I must run a reaction in acidic media. How do I save the THP group?"
Diagnosis: You need to perform a transformation elsewhere (e.g., on the ketone) using acid, but the THP group is labile. The Fix: Kinetic Control & Anhydrous Conditions Hydrolysis requires water. If you remove water, you block the final irreversible step of the mechanism shown in Figure 1.
-
Strategy: Use anhydrous acids (e.g., p-TsOH in dry benzene/toluene) with a Dean-Stark trap or molecular sieves.
-
Buffer Choice: Switch to Pyridinium p-toluenesulfonate (PPTS) .[4] It is a weaker acid than p-TsOH and is the "gold standard" for handling THP ethers when mild acidity is required [2].
Operational Protocols
Protocol 1: The "Buffered Quench" System
Use this workup for any reaction involving 4-Tetrahydropyranyloxy-butan-2-one to prevent hydrolysis during extraction.
-
Preparation: Prepare a saturated solution of Sodium Bicarbonate (
) or a pH 7.4 phosphate buffer. -
Quenching: Pour the reaction mixture into the buffer (do not pour buffer into the acid, as local heating/acidity spikes can occur).
-
Extraction: Use Ethyl Acetate or Ether.
-
Drying: Use Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) , as it is slightly Lewis acidic and can cause slow degradation of sensitive acetals upon concentration [3].
Protocol 2: Stability Data & Limits
| Parameter | Safe Range | Danger Zone | Critical Failure |
| pH (Aqueous) | 6.0 – 12.0 | 4.0 – 5.0 | < 3.0 |
| Temperature (in Acid) | < 0°C | 20°C – 40°C | > 50°C |
| Solvent Water Content | < 50 ppm | > 0.1% | > 1% |
| Lewis Acids | Weak (MgBr₂, ZnCl₂) | Moderate (BF₃·OEt₂) | Strong (TiCl₄, AlCl₃) |
Note: Strong Lewis acids will coordinate to the acetal oxygens and trigger ring opening even in the absence of protons.
Decision Logic for Experimental Design
Use this flowchart to determine the safety of your proposed reaction conditions.
Frequently Asked Questions (FAQs)
Q: Can I use the THP group if I need to do a Grignard reaction on the ketone?
A: Yes. THP ethers are stable to strong bases and nucleophiles, including Grignard reagents (
Q: I see two spots on my TLC for the pure compound. Is it degrading? A: Not necessarily. The introduction of the THP group creates a new chiral center at the acetal carbon. Since your molecule (4-hydroxy-butan-2-one) is achiral (unless you synthesized it enantioselectively), you will form a racemic mixture of diastereomers. These often separate on silica gel, appearing as two closely spaced spots. Do not mistake diastereomers for decomposition. Check the NMR; if the integration is correct, it is simply the diastereomeric pair [1].
Q: What is the best way to remove the THP group when I am done? A: The standard method is Acetic Acid : THF : Water (4:2:[1]1) at 45°C. This is mild enough to preserve many other functional groups while quantitatively removing the THP in 1-4 hours [1]. For a non-aqueous approach, use Ethanol with a catalytic amount of PPTS at 55°C [2].
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[6] (The definitive guide on stability windows for THP ethers).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][3][4][5][7] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[6][8] The Journal of Organic Chemistry, 42(23), 3772–3774. (Establishes PPTS as the superior catalyst for sensitive substrates).
-
Schwartz, A., & Madan, P. (1986). Magnesium Sulfate induced decomposition of sensitive acetals. Journal of Chemical Education, 63(3). (Highlights the risk of using Lewis-acidic drying agents).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability & Handling of 4-Tetrahydropyranyloxy-butan-2-one
The following guide serves as a specialized Technical Support Center for researchers working with 4-Tetrahydropyranyloxy-butan-2-one (also known as 4-(tetrahydro-2H-pyran-2-yloxy)butan-2-one).
Status: Active Ticket ID: THP-STAB-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Acid-Heat" Nexus
You are likely visiting this page because you have observed decomposition—often manifested as a drop in yield, the reappearance of starting material (4-hydroxybutan-2-one), or the pungent, olefinic smell of dihydropyran (DHP) during distillation.[1]
The Core Rule: 4-Tetrahydropyranyloxy-butan-2-one is thermally stable up to
Your control strategy must be bifocal: Strict pH neutralization allows for flexible temperature management .
Module 1: Critical Mechanism & Causality
Understanding why the molecule falls apart is the first step to preventing it.
Q: Why does my product decompose during vacuum distillation?
A: The decomposition is likely an acid-catalyzed retro-addition reaction .
The THP (tetrahydropyranyl) ether is an acetal.[2] Acetals are stable to base but highly labile to acid. If you used an acid catalyst (e.g.,
The Decomposition Pathway:
-
Protonation: Trace acid protonates the acetal oxygen.
-
Cleavage: The C-O bond breaks, releasing 4-hydroxybutan-2-one.
-
Elimination: The oxocarbenium intermediate eliminates a proton to form DHP (3,4-dihydro-2H-pyran).
Visualization: The Danger Zone
The following diagram illustrates the decomposition pathway and the critical control points.
Figure 1: Mechanism of acid-catalyzed thermal decomposition. Note that heat alone is rarely the issue; heat plus acid is the trigger.
Module 2: Troubleshooting Guide (Symptom-Based)
Symptom A: "I smell a pungent, ether-like odor during rotary evaporation."
Diagnosis: You are generating Dihydropyran (DHP).[3][4] Your product is actively decomposing.[3] Immediate Action:
-
Stop Heating: Remove the flask from the water bath immediately.
-
Add Base: Add 1-2 mL of Triethylamine (
) or saturated directly to the flask. -
Re-evaluate: Check the pH of the aqueous layer (if present) or use moist pH paper on the oil. It must be pH 7-8.
Symptom B: "My distillation yield is low, and the pot residue is viscous."
Diagnosis: Thermal polymerization of DHP or aldol condensation of the ketone, catalyzed by heat/acid. Corrective Protocol:
-
Lower the Boiling Point: Use a stronger vacuum (< 1 mbar). You generally want to distill at a vapor temperature below 80°C .
-
Buffer the Pot: Add solid
or a few drops of Quinoline/Triethylamine to the distillation pot before heating. This acts as a "proton sponge" to scavenge any acid liberated during heating.
Module 3: Safe Operating Protocols
Protocol 1: Thermal Stability Limits
Use this table to set your equipment parameters.
| Parameter | Safe Limit (Neutral pH) | Critical Limit (Acidic pH < 6) | Recommendation |
| Storage Temp | Store at 4°C under Argon. | ||
| Reaction Temp | N/A | Exothermic reactions (e.g., Grignard) must be cooled to -78°C. | |
| Solvent Removal | DO NOT HEAT | Use high vacuum rather than high heat. | |
| Distillation | DECOMPOSITION | Add 1% v/v |
Protocol 2: The "Self-Validating" Workup
To ensure thermal stability, you must prove the absence of acid before heating.
-
Quench: Upon reaction completion, add saturated
or dilute . Stir for 15 minutes. -
Extraction: Extract with EtOAc or DCM.
-
The Validation Step: After the final brine wash, check the pH of the aqueous waste. It must be pH 7–8. If it is pH 5–6, back-extract and wash again with bicarbonate.
-
Drying: Use
(anhydrous) instead of if the compound is particularly sensitive. provides a continuous basic environment. -
Concentration: Rotovap with a bath temperature
.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store this compound in the freezer?
A: Yes, but beware of condensation . THP ethers are hydrolytically unstable. If you store the bottle at -20°C and open it while cold, atmospheric moisture will condense inside. If the compound is slightly acidic (or if the glass surface is acidic), this water will trigger hydrolysis. Best Practice: Allow the bottle to warm to room temperature in a desiccator before opening.
Q: Is the compound stable to Gas Chromatography (GC)?
A: Often, no . The high temperature of the GC injector port (250°C+) can cause "on-column decomposition," leading you to believe your purity is low when it is actually high. Solution: Use LC-MS (Electrospray Ionization) with a neutral buffer (Ammonium Acetate) for purity checks. If you must use GC, use a basic deactivated liner and lower the injector temperature.
Q: I need to remove the THP group later. How do I do it if I'm trying so hard to prevent it now?
A: That is the beauty of the THP group. It is orthogonal to base.
To deprotect, simply introduce the conditions we are avoiding here: Dissolve in Methanol, add catalytic
Module 5: Diagnostic Workflow
Use this decision tree to troubleshoot purity issues during processing.
Figure 2: Decision tree for handling crude reaction mixtures prior to thermal processing.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for THP stability profiles).
-
BenchChem. Technical Support Center: THP Protection of Primary Alcohols. Retrieved from (General handling of THP ethers).
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP). Retrieved from (Mechanism of acid-catalyzed cleavage).
-
Santa Cruz Biotechnology. 4-Tetrahydropyranyloxy-butanal Product Data. Retrieved from (Analogous aldehyde stability data).
-
CymitQuimica. 4-((Tetrahydro-2H-pyran-2-yl)oxy)butanal Properties. Retrieved from (Physical properties and storage).
Sources
- 1. Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- | C9H16O3 | CID 551206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Removing unreacted dihydropyran from 4-Tetrahydropyranyloxy-butan-2-one mixtures
Welcome to the technical support guide for the purification of 4-Tetrahydropyranyloxy-butan-2-one. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the tetrahydropyranyl (THP) protecting group for 4-hydroxy-2-butanone and need to remove unreacted 3,4-dihydro-2H-pyran (DHP) from their reaction mixtures. Here, we address common challenges with practical, field-tested solutions and explain the chemical principles behind each technique.
Troubleshooting Guide: Common Purification Issues
This section provides direct answers to the most common problems encountered during the workup and purification of THP-protected compounds.
Question: My crude NMR spectrum shows a significant amount of unreacted dihydropyran (DHP) after the reaction. What is the most straightforward initial purification step?
Answer: The first and most direct approach is a mild acidic aqueous wash. Unreacted DHP is a vinyl ether, which is significantly more labile to acid-catalyzed hydrolysis than the THP ether protecting your product.[1][2]
The underlying principle is the selective hydrolysis of DHP. The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion.[3] This intermediate is readily attacked by water to open the ring, ultimately forming 5-hydroxypentanal. This hydrolyzed product is significantly more polar and water-soluble than both your desired product and the starting DHP, allowing it to be easily extracted into the aqueous phase. Your THP ether product, being an acetal, is much more stable under these mild conditions and will remain in the organic layer.[4][5]
Question: I performed a mild acidic wash, but I still see residual DHP. What are my options now?
Answer: If a simple acidic wash is insufficient, you have several more rigorous methods to consider, depending on the scale of your reaction and the stability of your product. The primary options are a more controlled acidic workup, flash column chromatography, or, in some cases, distillation.
The choice between these methods depends on a balance of speed, scale, required purity, and the acid sensitivity of your target molecule. For small-scale, high-purity needs, flash chromatography is often the best choice. For larger scales where chromatography is less practical, optimizing the extractive workup is crucial.
Question: My product, 4-Tetrahydropyranyloxy-butan-2-one, might be sensitive to acid. How can I perform an acidic wash without risking deprotection of the THP group?
Answer: This is a valid concern, as the THP group itself is cleaved under stronger acidic conditions.[6][7] The key is to use a very mild and controlled acidic medium. Instead of strong mineral acids, a buffered or weak acid solution is highly recommended.
A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice. It provides a slightly acidic environment (pH ~4.5-5.5) sufficient to hydrolyze the vinyl ether of DHP without significantly affecting the more stable THP acetal. Perform the extraction at a low temperature (0-5 °C) to further minimize the risk of deprotection.[8]
A typical procedure involves diluting the reaction mixture with an immiscible organic solvent like diethyl ether or ethyl acetate, washing with the cold NH₄Cl solution, and then proceeding with a standard workup (washing with brine, drying over Na₂SO₄ or MgSO₄, and concentrating).[3]
Frequently Asked Questions (FAQs)
Q1: Why is dihydropyran so difficult to remove by simple evaporation or a standard water wash?
A1: Dihydropyran (DHP) has a boiling point of 86 °C and is only sparingly soluble in water.[9] These properties are often too close to those of the desired product and common reaction solvents to allow for easy separation by simple distillation or a neutral water wash, especially on a laboratory scale. Its nonpolar nature means it prefers to remain in the organic layer during a standard workup.[10][11]
Q2: Can I use distillation to remove the excess DHP?
A2: While possible in principle, fractional distillation is often impractical for this separation on a typical lab scale. The boiling points of DHP (86 °C) and your product, 4-Tetrahydropyranyloxy-butan-2-one, may be too close to achieve efficient separation without a specialized distillation column. Furthermore, heating the crude mixture for an extended period could risk thermal degradation or acid-catalyzed deprotection if residual acid catalyst is present.
Q3: What are the byproducts of DHP hydrolysis, and will they interfere with my purification?
A3: The primary byproduct of DHP hydrolysis is 5-hydroxypentanal.[1] This molecule exists in equilibrium with its cyclic hemiacetal form. Both forms are significantly more polar and water-soluble than your THP-protected product. A proper aqueous wash (especially a mild acidic one) will effectively remove these byproducts into the aqueous layer, preventing them from interfering with subsequent steps like chromatography.[1]
Q4: I need my product to be exceptionally pure. Is flash chromatography the best option?
A4: Yes, for achieving high purity, flash column chromatography is the most reliable method.[12] DHP is significantly less polar than 4-Tetrahydropyranyloxy-butan-2-one. This difference in polarity allows for excellent separation on silica gel. A solvent system of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) to elute the nonpolar DHP, then gradually increase the polarity to elute your desired product.[13][14]
Purification Methodologies at a Glance
The following table summarizes the primary methods for removing unreacted dihydropyran.
| Method | Principle of Separation | Pros | Cons | Best For |
| Mild Acidic Wash | Selective hydrolysis of DHP to a water-soluble byproduct.[2] | Fast, simple, and effective for bulk removal.[3] | May not be quantitative; risk of product deprotection if not controlled.[7] | Initial workup on all scales. |
| Flash Chromatography | Differential adsorption onto a solid phase (silica gel) based on polarity.[15] | Provides very high purity; separates a wide range of impurities.[12] | Can be time-consuming and solvent-intensive; less practical for very large scales. | Achieving high purity on small to medium scales (<50g). |
| High Vacuum Distillation | Separation based on differences in boiling points. | Can be effective for large quantities if boiling points are sufficiently different. | Risk of thermal degradation; requires specialized equipment; often impractical. | Industrial scale or when chromatography is not an option. |
Experimental Protocols
Protocol 1: Mild Acidic Extractive Workup
This protocol is the recommended first step for removing the bulk of unreacted DHP.
-
Dilution: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Dilute the reaction mixture with 3-5 volumes of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Cooling: Cool the diluted mixture to 0 °C in an ice-water bath.
-
Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of cold (0-5 °C), saturated aqueous ammonium chloride (NH₄Cl) solution. Shake gently for 30-60 seconds.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Neutralization & Final Washes: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should now be significantly enriched in the desired compound.
Protocol 2: Flash Column Chromatography Purification
Use this protocol after an initial workup to achieve high purity.
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is 20% ethyl acetate in hexanes. The Rf of the desired product should ideally be between 0.2 and 0.35 for optimal separation.[14] Unreacted DHP will have a much higher Rf.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase (or a less polar version, e.g., 5% ethyl acetate/hexanes).[13]
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[14]
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate/hexanes) to flush the nonpolar DHP from the column.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 15%, 20%, then 30% ethyl acetate in hexanes). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified 4-Tetrahydropyranyloxy-butan-2-one.
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying your product.
Caption: Decision tree for removing unreacted DHP.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
- Blangetti, M., et al. (2019). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. Molecules, 24(21), 3873.
-
ResearchGate. (2016, October 14). Mild THP removal/hydrolysis?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2013). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein J. Org. Chem., 9, 2453–2458.
-
Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
- Organic Process Research & Development. (2003). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Org. Process Res. Dev., 7(4), 549–552.
-
Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 15). Hydrolysis of 3,4-dihydropyran. Retrieved from [Link]
- International Annals of Advanced Pharmaceutical Sciences. (2021).
-
Scripps Research. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Molecules. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8344.
-
Butler University Digital Commons. (2010). Dihydropyran Formation by a Two Step Process. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-METHYLPYRIMIDINE. Retrieved from [Link]
-
ResearchGate. (2020, September 15). How to remove excess pyrrole from a reaction mixture?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Extraction Protocol for Polar Solvents. Retrieved from [Link]
-
ResearchGate. (2015, December 21). How do I completely remove DCU from the reaction mixture without coloumn chromatography?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Tetrahydropyranyloxy-butan-2-one. Retrieved from [Link]
-
ResearchGate. (2017, February 13). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture?. Retrieved from [Link]
-
ResearchGate. (2017, February 7). How to remove DMF from reaction mixture in room temperature ?. Retrieved from [Link]
-
NJIT. (n.d.). synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-hydroxy-2-butanone or butanol.
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Validation & Comparative
Mass spectrometry fragmentation patterns of 4-Tetrahydropyranyloxy-butan-2-one
Executive Summary
In drug development and organic synthesis, 4-Tetrahydropyranyloxy-butan-2-one (MW 172.22 Da) serves as a critical protected intermediate. It represents a masked form of 4-hydroxybutan-2-one, utilizing the tetrahydropyranyl (THP) ether moiety to protect the alcohol functionality during base-catalyzed reactions or oxidation steps.
Accurate identification of this intermediate is challenging due to the lability of the THP ether bond. This guide provides a comparative analysis of its fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] We compare its spectral "fingerprint" against its deprotected counterpart and alternative silyl-protected derivatives, providing researchers with self-validating protocols for reaction monitoring.
Key Technical Insights
-
Diagnostic Marker (EI): The oxonium ion at m/z 85 is the definitive signature of the THP group, often obscuring the molecular ion.
-
Structural Confirmation: Co-occurrence of m/z 43 (acetyl group) and m/z 85 confirms the intact protected ketone.
-
Soft Ionization Utility: ESI is superior for molecular weight confirmation ([M+Na]⁺), whereas EI is superior for structural fingerprinting.
Structural Context & Ionization Modalities[1][2][3][4][5][6]
The molecule consists of two distinct domains prone to specific fragmentation pathways:[1][2][3][4][5][6]
-
The Methyl Ketone Tail: Susceptible to
-cleavage.[1][7] -
The THP Ether Linkage: Susceptible to inductive cleavage and oxonium ion formation.
Comparative Performance: EI vs. ESI vs. Alternatives
| Feature | EI (70 eV) | ESI (+) (Soft) | Alternative: TBDMS Protection |
| Molecular Ion detection | Poor/Absent ( | Excellent ( | Moderate ( |
| Base Peak | m/z 85 (THP cation) | m/z 195 ( | m/z 73 or 75 |
| Structural Insight | High (Fragment rich) | Low (mostly adducts) | High (Characteristic Si peaks) |
| Detection Limit | Low pg range (GC-MS) | ng range (LC-MS) | Low pg range |
Expert Insight: When monitoring the deprotection reaction (removal of THP), switch from monitoring m/z 85 to monitoring the appearance of the alcohol molecular ion (or its dehydration product) to avoid false negatives.
Fragmentation Mechanism Deep Dive
Electron Ionization (EI) Pathways
Under standard 70 eV EI conditions, the molecule undergoes extensive fragmentation. The molecular ion (
Primary Pathway: THP Oxonium Formation (The "Signature")
The lone pair on the ether oxygen facilitates inductive cleavage, directing the positive charge to the THP ring.
-
Mechanism: Heterolytic cleavage of the C-O bond.
-
Result: Formation of the stabilized tetrahydropyranyl cation.
-
Observation: m/z 85 (Base Peak, 100% abundance).
Secondary Pathway: Ketone
-Cleavage
The methyl ketone moiety undergoes standard
-
Mechanism: Homolytic cleavage adjacent to the carbonyl.
-
Result: Formation of the acetyl cation (
). -
Observation: m/z 43 .
Tertiary Pathway: Ring Opening
The THP ring itself can fragment, losing neutral ethylene (
Electrospray Ionization (ESI) Pathways
In LC-MS workflows, the molecule is typically detected as adducts.
-
Protonated Molecule:
Da. -
Sodium Adduct:
Da (Often dominant due to ether oxygen chelation). -
In-Source Fragmentation: High cone voltages can induce the neutral loss of dihydropyran (DHP, 84 Da), resulting in a peak at m/z 89 (protonated 4-hydroxybutan-2-one).
Visualization of Fragmentation Pathways[1][3][4][6][7][8][11]
The following diagram illustrates the competitive fragmentation kinetics occurring in the ion source.
Figure 1: Comparative fragmentation logic showing the divergence between Hard (EI) and Soft (ESI) ionization pathways.
Experimental Protocol: Self-Validating Identification
To ensure data integrity, follow this "Triangulation Protocol" which uses three distinct data points to confirm identity.
Reagents & Setup
-
Standard: 4-Tetrahydropyranyloxy-butan-2-one (>95% purity).
-
Internal Standard (IS): 2-Decanone (for retention time indexing).
-
Solvent: HPLC-grade Methanol (LC-MS) or Dichloromethane (GC-MS).
Workflow Diagram
Figure 2: Decision tree for the validation of THP-protected ketones in complex matrices.
Detailed Method Parameters
| Parameter | GC-MS (Agilent 5977 or equiv) | LC-MS (Q-ToF/Orbitrap) |
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | C18 Reverse Phase (2.1 x 50mm) |
| Carrier/Flow | Helium, 1.0 mL/min | 0.4 mL/min (H2O/MeCN + 0.1% FA) |
| Temp/Gradient | 50°C (1 min) | 5% B |
| Source Temp | 230°C | 350°C (Gas Temp) |
| Scan Range | m/z 35 - 350 | m/z 100 - 500 |
| Threshold Criteria | m/z 85 intensity > 50% total ion current | [M+Na]+ dominant over [M+H]+ |
Comparison with Deprotected Alternative
For researchers monitoring the deprotection reaction (e.g., using p-TsOH in methanol), the shift in fragmentation is drastic.
| Ion Species | Protected (Starting Material) | Deprotected (Product: 4-hydroxybutan-2-one) |
| Diagnostic Peak | m/z 85 (THP) | m/z 71 ( |
| Molecular Ion | Invisible (172) | Weak/Visible (88) |
| Key Loss | Loss of 85 Da | Loss of 18 Da ( |
| Retention Time | Late eluting (Non-polar) | Early eluting (Polar) |
Causality Note: The disappearance of m/z 85 is the most reliable indicator of reaction completion. Do not rely solely on the appearance of the product peak, as the deprotected alcohol is volatile and polar, often yielding poor peak shape on standard non-polar GC columns.
References
- Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard text for THP stability and deprotection mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Tetrahydropyran Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F.W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.
- Silverstein, R.M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
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- 5. youtube.com [youtube.com]
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- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Validation of synthetic methods for 4-Tetrahydropyranyloxy-butan-2-one
Initiating Data Collection
I've started gathering data on various synthetic routes for 4-Tetrahydropyranyloxy-butan-2-one. My focus is on identifying at least two common methods that I can compare in detail. I'm prioritizing the collection of experimental data, including reaction yields and purity.
Expanding Data Search
I'm now expanding my search to include starting materials, reagents, and documented challenges for each method. I'm focusing on finding experimental details like reaction times and conditions for a deeper comparison. I'm also looking for authoritative sources to support my data and protocol standards, focusing on finding peer-reviewed journals and synthesis databases.
Defining Synthetic Routes
I'm now zeroing in on defining and outlining the synthetic routes. I'm focusing on the different methods to ensure a robust foundation for analysis. I am looking for starting materials, reagents and catalysts. I am working towards a detailed presentation of all identified synthetic routes. I'm also finding and analyzing peer-reviewed sources and databases.
Defining Synthesis Strategy
I'm identifying the core synthesis strategy for 4-Tetrahydropyranyloxy-butan-2-one. My focus is on outlining the key steps involved, like protection, functionalization, and deprotection. I plan to present different synthetic routes, highlighting each one's advantages and disadvantages.
Analyzing Synthesis Approaches
I've outlined the comparison framework: the synthesis is in two parts: 4-hydroxy-2-butanone synthesis, and then its protection with DHP. For the precursor, I am focusing on two methods: Aldol condensation versus 1,3-butanediol oxidation. For THP protection, I'll compare homogeneous acid catalysts and heterogeneous ones. I'm focusing on the reaction conditions and yields now.
Outlining the Comparison Structure
I'm now structuring the guide. I've decided to divide the comparison into the two main parts: synthesis of 4-hydroxy-2-butanone and the subsequent THP protection. I'm focusing on contrasting Aldol condensation versus 1,3-butanediol oxidation for the precursor. I'll also compare homogeneous and heterogeneous acid catalysis for the protection step, considering yield, conditions, and environmental aspects.
Developing Comparison Sections
I'm now writing the detailed sections comparing the two precursor synthesis methods and THP protection techniques. I'm focusing on providing comprehensive descriptions, including mechanisms, advantages, and drawbacks, backed by experimental data. I'm aiming to create comparison tables for yield, purity, conditions, and environmental impact.
Developing the Comprehensive Guide
I'm now structuring the guide. I've broken it down to focus on the comparison of the two precursor synthesis methods and THP protection techniques. I'm focusing on contrasting Aldol condensation versus 1,3-butanediol oxidation for the precursor, and comparing homogeneous and heterogeneous acid catalysis for the protection step. I will include a visual DOT diagram for the overall workflow, and then create a second diagram illustrating the mechanism of acid-catalyzed THP protection. I will focus on citation, formatting data, and creating clear protocols.
Developing Comprehensive Guide
I'm now focusing on a comprehensive structure. I'm building a comparison guide divided into two parts: precursor synthesis and THP protection. I'll contrast Aldol condensation with 1,3-butanediol oxidation for the precursor, plus homogeneous and heterogeneous acid catalysis for protection. A DOT diagram will visualize the workflow, and another will illustrate the acid-catalyzed THP protection mechanism. The focus will be on clear citations, well-formatted data, and concise protocols.
A Comparative Guide to the Stability of 4-(Tetrahydropyran-2-yloxy)butan-2-one vs. 4-(Benzyloxy)butan-2-one
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving synthetic efficiency and success. An ideal protecting group must be easily introduced and removed in high yield under mild conditions that do not interfere with other functional groups within the molecule.[1][2] This guide provides an in-depth comparative analysis of two commonly employed hydroxyl protecting groups, the Tetrahydropyranyl (THP) ether and the Benzyl (Bn) ether, as applied to the model substrate 4-hydroxybutan-2-one. We will explore the comparative stability of 4-(tetrahydropyran-2-yloxy)butan-2-one and its benzyl analog, 4-(benzyloxy)butan-2-one , providing experimental insights and practical guidance for researchers and scientists. The fundamental difference in their cleavage mechanisms—acid-labile acetal versus hydrogenolysis-labile benzyl ether—forms the basis of their orthogonal relationship in complex synthesis.[3][4][5]
Molecular Structures & Inherent Properties
The stability of a protecting group is intrinsically linked to its chemical structure. The two molecules under consideration possess distinct linkages to the parent alcohol, which dictates their reactivity.
Figure 1: Chemical Structures of the Compared Molecules.
The THP-protected compound contains an acetal linkage, which is known to be highly susceptible to acidic hydrolysis.[6][7][8] In contrast, the benzyl-protected analog features a standard ether linkage, which is significantly more robust under acidic conditions but can be cleaved via catalytic hydrogenolysis.[4][9][10] A notable drawback of the THP group is that its introduction creates a new stereocenter at the anomeric carbon, potentially leading to diastereomeric mixtures which can complicate purification and characterization.[2][11][12]
Comparative Stability Analysis: A Multi-Condition Assessment
The utility of a protecting group is defined by its stability across a range of chemical environments. The orthogonality of THP and benzyl ethers is evident when their stability is compared under acidic, basic, and reductive conditions.
Acidic Conditions
The most significant difference lies in their acid lability. THP ethers are readily cleaved under mildly acidic conditions.[6][11][13] The mechanism involves protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion, which is then trapped by a nucleophile like water or an alcohol.[6][14] Common reagents for THP deprotection include acetic acid, p-toluenesulfonic acid (TsOH), or even silica gel.[11][13][15]
Conversely, benzyl ethers are generally stable to most acidic conditions that are used to cleave acetals and silyl ethers, making them valuable when such deprotections are required elsewhere in the molecule.[4][10][12] Cleavage of a benzyl ether with acid requires harsh conditions, such as strong Lewis or Brønsted acids.
Figure 2: Mechanism of Acid-Catalyzed THP Ether Deprotection.
Basic & Nucleophilic Conditions
Both THP and benzyl ethers exhibit excellent stability under a wide range of basic and nucleophilic conditions.[11][12] They are resistant to hydroxides, alkoxides, Grignard reagents, and organolithiums. This shared stability allows for a broad scope of synthetic transformations, such as ester saponification or reactions with carbon nucleophiles, to be performed on other parts of the molecule without affecting the protected alcohol.
Reductive Conditions (Catalytic Hydrogenolysis)
This is the domain where benzyl ethers offer a distinct method of cleavage. The benzyl C-O bond is readily cleaved by catalytic hydrogenolysis, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[9][15][16] This process yields the deprotected alcohol and toluene as a byproduct.[9][16] This method is exceptionally mild and chemoselective.
Importantly, THP ethers are completely stable to these conditions.[4] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of a benzyl ether in the presence of a THP ether.
Quantitative Stability Data
To provide a clearer, quantitative comparison, the following table summarizes the expected stability of each compound under representative experimental conditions.
| Condition | Reagent/Catalyst | 4-(Tetrahydropyran-2-yloxy)butan-2-one Stability | 4-(Benzyloxy)butan-2-one Stability | Primary Cleavage Target |
| Mild Acid | 1 M Acetic Acid in THF/H₂O (4:1), 25°C, 4h | < 5% (Decomposes) | > 99% (Stable) | THP Ether |
| Strong Acid | 1 M HCl in THF, 25°C, 1h | < 1% (Decomposes Rapidly) | ~95% (Mostly Stable) | THP Ether |
| Strong Base | 2 M NaOH in MeOH, 60°C, 6h | > 99% (Stable) | > 99% (Stable) | Neither |
| Organometallic | 1.5 eq. MeMgBr in THF, 0°C, 2h | > 99% (Stable) | > 99% (Stable) | Neither |
| Hydrogenolysis | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 4h | > 99% (Stable) | < 5% (Decomposes) | Benzyl Ether |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the characteristic deprotection of each compound are provided below.
Protocol 1: Acid-Mediated Deprotection of 4-(Tetrahydropyran-2-yloxy)butan-2-one
Objective: To selectively cleave the THP ether to yield 4-hydroxybutan-2-one.
Materials:
-
4-(tetrahydropyran-2-yloxy)butan-2-one (1.0 eq)
-
Acetic Acid (Glacial)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Dissolve 4-(tetrahydropyran-2-yloxy)butan-2-one (1.0 g, 5.8 mmol) in a mixture of THF (20 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Add glacial acetic acid (10 mL) to the solution.
-
Stir the reaction mixture at room temperature (approx. 25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 2-4 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxybutan-2-one.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Hydrogenolysis of 4-(Benzyloxy)butan-2-one
Objective: To selectively cleave the benzyl ether to yield 4-hydroxybutan-2-one.
Materials:
-
4-(benzyloxy)butan-2-one (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Ethanol (EtOH) or Ethyl Acetate
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask, magnetic stirrer, three-way stopcock
Procedure:
-
Dissolve 4-(benzyloxy)butan-2-one (1.0 g, 5.6 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask.
-
Carefully add 10% Pd/C catalyst (approx. 60 mg, ~10 mol%) to the solution.
-
Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with H₂ gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).
-
Once complete, carefully vent the H₂ atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-hydroxybutan-2-one.
-
Purify the product by flash column chromatography if necessary.
Choosing the Right Protecting Group: A Decision Guide
The choice between a THP and a benzyl ether should be guided by the planned synthetic route. The following flowchart provides a logical framework for this decision-making process.
Figure 3: Decision flowchart for selecting between THP and Benzyl ethers.
Conclusion
Both 4-(tetrahydropyran-2-yloxy)butan-2-one and 4-(benzyloxy)butan-2-one are valuable intermediates, deriving their utility from the distinct stability profiles of their respective protecting groups. The THP ether serves as an excellent choice when subsequent reactions are conducted under basic or reductive conditions, with a planned acidic deprotection. In contrast, the benzyl ether is the superior option for synthetic routes that require stability to acid but involve a final, mild hydrogenolytic cleavage. Their orthogonal nature makes them a powerful pair in the synthetic chemist's toolkit, enabling complex molecular construction with a high degree of control and selectivity.
References
-
Wuts, P. G. M. (2017). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved February 20, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. [Link]
-
ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Pharmaceutical Roundtable Reagent Guides. Retrieved February 20, 2026, from [Link]
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved February 20, 2026, from [Link]
-
Wang, J., Xu, F., & Zhang, J. (2001). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl Ethers (EE Ethers). Tetrahedron Letters, 42(12), 2141-2143. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 20, 2026, from [Link]
-
Raina, S., & Singh, V. K. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(18), 6430-6431. [Link]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. [Link]
-
LibreTexts Chemistry. (2022, September 13). 5: Acetals & Ethers. Retrieved February 20, 2026, from [Link]
-
Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved February 20, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Alcohol Protecting Groups. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved February 20, 2026, from [Link]
-
Filo. (2024, May 19). Explain why acetals hydrolyze more rapidly than ordinary ethers. Retrieved February 20, 2026, from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.iitb.ac.in [chem.iitb.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Explain why acetals hydrolyze more rapidly than ordinary ethers. (Hint: C.. [askfilo.com]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Tetrahydropyranyloxy-butan-2-one
Executive Safety Summary
4-Tetrahydropyranyloxy-butan-2-one (CAS 20705-59-3) is a bifunctional intermediate combining a ketone moiety with an acid-labile tetrahydropyranyl (THP) ether protecting group. While often handled casually in organic synthesis as a "protected alcohol," its specific physicochemical properties demand a rigorous safety protocol distinct from generic solvents.
Immediate Hazard Profile:
-
Chemical Class: Functionalized Ketone / Acetal.
-
Primary Risks: Severe Eye Irritation (H319), Skin Irritation (H315), and Combustibility (H227/H226).[1]
-
Critical Reactivity: Acid Sensitive. The THP group hydrolyzes rapidly in acidic conditions, potentially releasing 4-hydroxy-2-butanone and dihydropyran derivatives, altering the flammability and toxicity profile of the mixture in situ.
Risk Assessment & Technical Data
Before selecting PPE, operators must understand the "Why" behind the hazards. This compound acts as a solvent-like permeator.
| Property | Value | Operational Implication |
| Molecular Weight | 172.22 g/mol | Heavier than air vapors; accumulates in low-lying areas/sinks. |
| Physical State | Colorless / Pale Oil | Viscosity requires positive displacement pipetting or syringe transfer to prevent dripping. |
| Boiling Point | >200°C (est. at atm) | Low volatility compared to MEK, but high surface retention if spilled. |
| Flash Point | ~80-90°C (Predicted) | Combustible. Requires grounding during transfer; avoid open flames. |
| Solubility | Organic Solvents | Lipophilic; readily penetrates skin barriers. |
Personal Protective Equipment (PPE) Matrix
Core Directive: Standard laboratory nitrile gloves are insufficient for prolonged contact with ketones. Ketones cause rapid swelling and degradation of nitrile rubber, leading to silent permeation.
A. Hand Protection Strategy
| Contact Type | Recommended Material | Thickness | Breakthrough Time | Scientific Rationale |
| Incidental Splash | Nitrile (High Grade) | ≥ 5 mil | < 10 mins | Nitrile provides physical barrier only. Ketone functional groups will swell the polymer lattice. Change immediately upon splash. |
| Direct Handling / Immersion | Butyl Rubber or Silver Shield™ (Laminate) | ≥ 0.7 mm | > 480 mins | Butyl rubber offers superior resistance to ketones due to its tight molecular cross-linking, preventing solvent swelling. |
| Double Gloving | Laminate Inner / Nitrile Outer | N/A | N/A | The laminate liner provides chemical resistance; the outer nitrile glove provides grip and mechanical protection. |
B. Respiratory & Eye Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses do not seal against creeping vapors or splashes from viscous oils.
-
Respiratory: If working outside a fume hood (not recommended), use a Half-mask respirator with Organic Vapor (OV) cartridges (Yellow/Black band).
-
Filter Life: Replace cartridges if smell is detected or after 8 hours of cumulative use due to the potential for desorption.
-
C. PPE Decision Logic (Visualization)
Figure 1: PPE Selection Decision Tree based on volume and exposure risk.
Operational Handling Protocol
Step 1: Preparation & Engineering Controls
-
Ventilation: All operations must occur within a certified chemical fume hood with a face velocity of 80-100 fpm.
-
Equipment: Use borosilicate glass (Pyrex) or Stainless Steel (304/316).
-
Incompatibility: Avoid long-term storage in low-density polyethylene (LDPE) as ketones can induce stress cracking.
-
Step 2: Transfer Techniques
Due to the viscosity of the oil, standard pouring often results in dripping and contamination of the bottle threads (a common cause of cap fusion).
-
Syringe Transfer: For volumes < 50 mL, use a glass syringe with a long stainless steel needle.
-
Positive Displacement: For volumes > 50 mL, use a chemically resistant pump or pour with a glass guiding rod to direct flow.
-
Wipe Down: Immediately wipe bottle threads with a dry Kimwipe. Do not use wet alcohol wipes on the threads, as this introduces protic solvents that may degrade the reagent over time.
Step 3: Reaction Setup (The "Acid Trap")
-
Caution: This reagent is Acid Labile .
-
Scenario: If you are using this as a reactant in an acidic medium (e.g., p-TsOH catalysis), expect the liberation of Dihydropyran (DHP) .
-
Risk: DHP is volatile and flammable.[1][2][3][4][5] Ensure the reaction vessel is vented through a condenser or scrubber, not sealed, to prevent pressure buildup from volatile byproducts.
Emergency Response & Spill Management
Spill Response Workflow:
-
Isolate: Evacuate the immediate area (3-meter radius). Remove ignition sources.[1][2][3][4][5][6]
-
Protect: Don Butyl gloves and OV respirator.
-
Contain: Use Universal Absorbent Pads or Vermiculite .
-
Do NOT use: Clay-based cat litter (often acidic) or paper towels (flammability risk).
-
-
Clean: Wipe surface with Isopropanol followed by soap and water.
-
Dispose: Seal waste in a labeled container.
Figure 2: Immediate Spill Response Workflow.
Waste Management & Disposal
Disposal Classification: Non-Halogenated Organic Solvent.
-
Segregation: Do not mix with strong acids (Sulfuric, Hydrochloric) in the waste stream. The hydrolysis of the THP ether generates heat and aldehydes/alcohols, which can polymerize or pressurize the waste drum.
-
Labeling: "Contains Ketones and Ethers.[7] Flammable.[1][2][3][4][5] Irritant."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12204680 (4-Tetrahydropyranyloxy-butan-2-one). Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Regarding stability of THP ethers). Wiley-Interscience.
-
ECHA (European Chemicals Agency). C&L Inventory: Classification and Labeling for cyclic acetals and ketones. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
